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  • Product: (1,3-Dihydroisobenzofuran-5-yl)methanamine
  • CAS: 933726-50-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (1,3-Dihydroisobenzofuran-5-yl)methanamine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for (1,3-Dihydroisobenzofuran-5-yl)methanamine, a compound of interest in drug discovery and development. In the absence of directly pu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for (1,3-Dihydroisobenzofuran-5-yl)methanamine, a compound of interest in drug discovery and development. In the absence of directly published experimental spectra for this specific molecule, this guide leverages empirical data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this molecule as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

(1,3-Dihydroisobenzofuran-5-yl)methanamine is comprised of a 1,3-dihydroisobenzofuran core with a methanamine substituent at the 5-position. The interplay between the bicyclic ether system and the primary benzylic amine dictates its unique spectroscopic signature. This guide will deconstruct the anticipated spectra, offering insights into the chemical environment of each part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For (1,3-Dihydroisobenzofuran-5-yl)methanamine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and amine protons. The choice of a deuterated solvent is critical for accurate analysis; polar compounds like the target molecule are best dissolved in polar aprotic solvents such as DMSO-d₆ or methanol-d₄ to ensure good solubility and minimize signal interference.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Ar-H (Positions 4, 6, 7)7.0 - 7.3Multiplet3HThe aromatic protons on the benzene ring will appear in this region. The substitution pattern will lead to a complex multiplet.
O-CH₂ (Positions 1, 3)~5.0Singlet4HThe two methylene groups of the dihydroisobenzofuran ring are chemically equivalent and will likely appear as a sharp singlet.
N-CH₂~3.8Singlet2HThe benzylic protons adjacent to the amine group are deshielded and typically appear in this range.[3][4]
NH₂1.5 - 2.5Broad Singlet2HThe chemical shift of amine protons is variable and dependent on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.[5][6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic C (quaternary)135 - 145The two quaternary carbons of the benzene ring attached to the dihydrofuran and methanamine groups.
Aromatic CH120 - 130The three methine carbons in the aromatic ring.
O-CH₂ (Positions 1, 3)~70The methylene carbons of the dihydroisobenzofuran ring are shielded by the adjacent oxygen atom.
N-CH₂~45The benzylic carbon attached to the nitrogen atom.
Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of (1,3-Dihydroisobenzofuran-5-yl)methanamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is a common starting point for many organic molecules.[7]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (1,3-Dihydroisobenzofuran-5-yl)methanamine will be characterized by absorptions corresponding to the amine, aromatic, and ether functionalities.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, SharpPrimary amines exhibit two distinct N-H stretching bands in this region. These are typically sharper and less intense than O-H stretches.[5][6][8]
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretch2850 - 3000MediumCorresponding to the methylene groups in the dihydrofuran and methanamine moieties.
N-H Bend (scissoring)1580 - 1650Medium to StrongThis bending vibration is characteristic of primary amines.[9]
Aromatic C=C Stretch1450 - 1600Medium to WeakMultiple bands are expected in this region due to the vibrations of the benzene ring.
C-N Stretch (aliphatic)1020 - 1250MediumThe stretching vibration of the carbon-nitrogen bond.[8]
C-O-C Stretch (ether)1050 - 1150StrongThe characteristic stretching vibration of the cyclic ether in the dihydroisobenzofuran core.
N-H Wag665 - 910Broad, StrongA broad absorption due to the out-of-plane bending of the N-H bond in primary amines.[8]
Experimental Protocol: Acquiring ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[10][11][12]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.[11]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid (1,3-Dihydroisobenzofuran-5-yl)methanamine directly onto the ATR crystal.[13]

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.[14][15]

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular weight of (1,3-Dihydroisobenzofuran-5-yl)methanamine (C₉H₁₁NO) is 149.19 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 150.19 is expected to be the base peak.

  • Major Fragmentation Pathways: The fragmentation of benzylamines is well-documented.[16][17][18] Key fragmentation pathways for the protonated molecule are expected to include:

    • Loss of ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 133. This would result from the cleavage of the C-N bond.

    • Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring, although less common for the protonated molecule, could lead to a fragment corresponding to the dihydroisobenzofuran moiety.

    • Formation of a tropylium-like ion: Rearrangement of the benzyl cation formed after the loss of ammonia can lead to a stable tropylium-like ion.

Experimental Protocol: Acquiring ESI-MS Spectra
  • Sample Preparation: Prepare a dilute solution of (1,3-Dihydroisobenzofuran-5-yl)methanamine in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Visualization of Key Structural Features and Spectroscopic Relationships

Spectroscopic_Analysis_Workflow cluster_Molecule (1,3-Dihydroisobenzofuran-5-yl)methanamine cluster_Techniques Spectroscopic Techniques cluster_Data Interpreted Data mol C₉H₁₁NO MW: 149.19 NMR NMR Spectroscopy ¹H NMR ¹³C NMR mol:struct->NMR IR IR Spectroscopy N-H, C-H, C-O Stretches mol:struct->IR MS Mass Spectrometry Molecular Ion Fragmentation mol:struct->MS NMR_data Chemical Shifts & Coupling Carbon-Hydrogen Framework NMR->NMR_data IR_data Vibrational Frequencies Functional Groups IR->IR_data MS_data m/z Values Molecular Weight & Fragments MS->MS_data

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (1,3-Dihydroisobenzofuran-5-yl)methanamine. By integrating foundational principles with data from analogous structures, we have constructed a detailed forecast of its NMR, IR, and MS spectra. This information serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions will be essential for the definitive structural assignment of this molecule.

References

  • Dhaenens, L., et al. (1998). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan, 46(5), 355-365.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Sathiya, R. (n.d.). NMR Solvent Selection Guidelines. Scribd. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Table of Characteristic IR Absorptions. In Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407.
  • University College Dublin. (2013, April 15). Principles of Electrospray Ionization. UCD Research Repository. Retrieved from [Link]

  • University of Puget Sound, Department of Chemistry. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran. Wiley. Retrieved from [Link]

  • Chen, Y., et al. (2020). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 25(21), 5035.
  • CORE. (2010, April 18). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzyl-N-methyl-3-phenyl-prop-2-yn-1-amine - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Heindel, N. D., & Reid, J. R. (1982). Improved synthesis of 1-ethoxy-1,3-dihydroisobenzofuran, a useful precursor to isobenzofuran. The Journal of Organic Chemistry, 47(14), 2824–2825.
  • SIELC Technologies. (2018, May 16). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5'-[2-(acetyloxy)-1,3-propanediyl] ester. National Center for Biotechnology Information. Retrieved from [Link]

  • da Silva, A. D., et al. (2026, March 2). Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. ACS Omega.
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  • Liu, A., et al. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(11), 17745-17751.
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Sources

Exploratory

(1,3-Dihydroisobenzofuran-5-yl)methanamine: A Critical Intermediate in the Synthesis of Advanced Neurotherapeutics and Photoswitchable Ligands

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (1,3-Dihydroisobenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (1,3-Dihydroisobenzofuran-5-yl)methanamine (also known as phthalan-5-ylmethanamine) has emerged as a highly versatile primary amine intermediate. By incorporating a rigidified, oxygen-containing bicyclic system, this intermediate provides a unique spatial geometry that is heavily leveraged in the synthesis of central nervous system (CNS) agents, including dual 5-HT uptake inhibitors, α2​ -antagonists, and cutting-edge photoswitchable cannabinoid (CB1) receptor ligands.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Structural and Physicochemical Profiling

The utility of (1,3-dihydroisobenzofuran-5-yl)methanamine stems from its unique structural motif: a primary methanamine group attached to a phthalan (1,3-dihydroisobenzofuran) core.

Causality of Scaffold Selection: Historically, drug developers utilized indane or tetralin scaffolds to rigidify benzylic amines. However, these purely carbocyclic systems often suffer from excessive lipophilicity, leading to poor aqueous solubility, high plasma protein binding, and off-target hERG channel liabilities. The isosteric replacement of a methylene carbon with an oxygen atom to form the phthalan ring significantly lowers the logP of the molecule. Furthermore, the ether oxygen acts as a crucial hydrogen bond acceptor, enhancing target receptor affinity while maintaining the rigid spatial conformation required for receptor subtype selectivity.

Quantitative Data: Physicochemical Properties

To ensure reproducibility in synthetic workflows, researchers must account for the differences between the free base and the hydrochloride salt forms of the intermediate .

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 933726-50-21235439-82-3
Molecular Formula C 9​ H 11​ NOC 9​ H 12​ ClNO
Molecular Weight 149.19 g/mol 185.65 g/mol
Physical State Viscous Liquid / OilCrystalline Solid Powder
Solubility DCM, EtOAc, THF, MeOHWater, DMSO, MeOH
Storage Conditions 2-8 °C (Inert Argon atmosphere)Room Temperature (Desiccated)

Mechanistic Role in Advanced Therapeutics

Photoswitchable CB1 Receptor Antagonists (Photo-Rimonabant)

Recent advancements in photopharmacology have utilized (1,3-dihydroisobenzofuran-5-yl)methanamine to synthesize "Photo-Rimonabant" derivatives—molecules that can toggle the activity of the Cannabinoid Type 1 (CB1) receptor using light 1.

By coupling the primary amine of the phthalan derivative with a nitroso-aromatic compound via a Baeyer-Mills reaction, researchers generate an azobenzene linkage. The phthalan core perfectly mimics the spatial bulk of Rimonabant's native substituents. When irradiated with UV light (365 nm), the azobenzene undergoes a trans-to-cis isomerization. The cis-isomer acts as a highly selective, nanomolar "Cis-On" antagonist at the CB1 receptor, blocking G(i/o) protein signaling.

CB1R_Modulation Trans Trans-Isomer (Inactive/Low Affinity) Cis Cis-Isomer (High Affinity Antagonist) Trans->Cis UV Light (365 nm) Cis->Trans Vis Light (450 nm) CB1R CB1 Receptor Cis->CB1R Binds & Antagonizes Gi G(i/o) Protein Signaling Blocked CB1R->Gi Inhibits Activation

Mechanism of action for cis-on photoswitchable CB1 receptor antagonists.

Monoamine Reuptake Inhibitors

The phthalan pharmacophore is also extensively utilized in the development of monoamine reuptake inhibitors. (1,3-Dihydroisobenzofuran-5-yl)methanamine and its homologous derivatives serve as direct precursors for synthesizing rigidified analogues of benzylamine-based CNS agents. These compounds exhibit dual 5-HT uptake inhibiting and α2​ -antagonistic activities, making them potent candidates for treating complex depressive disorders 2. The phthalan ring resists metabolic degradation (e.g., by COMT) compared to native catecholamines, thereby enhancing CNS penetration and extending the biological half-life.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols integrate self-validating checkpoints. This prevents the propagation of degraded intermediates (such as oxidized amines) through complex synthetic pipelines.

Protocol A: Acid-Catalyzed Baeyer-Mills Azo-Coupling

Objective: To couple (1,3-dihydroisobenzofuran-5-yl)methanamine with a nitroso-aromatic intermediate to yield an azobenzene photoligand 1.

Causality of Reagent Selection: Glacial acetic acid is utilized as both the solvent and the catalyst. The mildly acidic environment protonates the nitroso oxygen, drastically increasing the electrophilicity of the adjacent nitrogen atom. This facilitates a rapid nucleophilic attack by the primary amine of the phthalan derivative.

Step-by-Step Methodology:

  • Input Validation: Prior to reaction, verify the integrity of (1,3-dihydroisobenzofuran-5-yl)methanamine via 1 H-NMR. A sharp singlet at ~3.8 ppm confirms an intact benzylic CH 2​ -NH 2​ group. Broadening indicates carbamate formation (CO 2​ absorption), necessitating free-basing.

  • Preparation: Dissolve the validated amine (1.0 equiv, e.g., 110 mg, 0.81 mmol) in glacial acetic acid (5 mL) under an inert argon atmosphere.

  • Addition: Slowly add the crude nitroso-compound (1.1 equiv, 0.89 mmol) to the stirring solution at room temperature (20-25 °C).

  • Process Validation (Reaction): Stir the mixture overnight (12-16 hours). Monitor via TLC (DCM/MeOH 95:5). The primary amine (ninhydrin-positive) must disappear, replaced by a distinct, UV-active orange/red spot indicative of the extended conjugated π -system of the azobenzene.

  • Quenching & Extraction: Neutralize the reaction mixture by carefully pouring it into a cold saturated aqueous solution of NaHCO 3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude orange oil via flash column chromatography (100% DCM eluent).

  • Output Validation: Conduct LC-MS analysis. The product must show a mass corresponding to the [M+H] + of the azo product with a purity of 95% before biological evaluation.

SyntheticWorkflow Amine (1,3-Dihydroisobenzofuran-5-yl)methanamine Reaction Baeyer-Mills Azo-Coupling (Glacial Acetic Acid, rt, 12-16h) Amine->Reaction Nitroso Nitroso-Aromatic Intermediate Nitroso->Reaction Purification Flash Chromatography (DCM) Reaction->Purification Crude Extract Product Photoswitchable Ligand (20d) Purification->Product 62% Yield

Synthetic workflow for photoswitchable ligands via Baeyer-Mills azo-coupling.

Quantitative Data: Reaction Optimization & Yields
Equivalents (Amine : Nitroso)Solvent SystemTemperatureTimeYield (%)Purity (LC-MS)
1.0 : 1.1 Glacial Acetic AcidRoom Temp (20-25°C)16 h62%>95%
1.0 : 4.0 Pyridine / 40% NaOH (1:1)80 °C4 hVariable>90%
Protocol B: Chemoselective Reductive Amination

Objective: To synthesize secondary/tertiary amine pharmacophores (e.g., dual 5-HT/ α2​ -antagonists) by coupling (1,3-dihydroisobenzofuran-5-yl)methanamine with a target aldehyde or ketone 2.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (NaBH 4​ ) or sodium cyanoborohydride (NaCNBH 3​ ). STAB is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts. Furthermore, unlike NaCNBH 3​ , STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup.

Step-by-Step Methodology:

  • Imine Formation: Combine (1,3-dihydroisobenzofuran-5-yl)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate imine formation.

  • Process Validation: Stir at room temperature for 1-2 hours. Take an IR spectrum aliquot to confirm the disappearance of the carbonyl peak (C=O stretch at ~1710 cm −1 ) and the appearance of the imine bond (C=N stretch at ~1660 cm −1 ).

  • Reduction: Add STAB (1.5 equiv) portion-wise to the stirring solution. Stir continuously for 12 hours at room temperature.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO 3​ until gas evolution ceases and the pH reaches ~8.

  • Extraction & Purification: Extract with EtOAc (3 × 20 mL), wash with brine, dry over MgSO 4​ , and concentrate. Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography.

References

  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. ACS Chemical Neuroscience.[Link]

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2​ -Antagonistic Activities. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • BLD Pharmatech Co., Limited - ChemBuyersGuide.com (Product Catalog & Specifications). ChemBuyersGuide. [Link]

Sources

Foundational

The Dihydroisobenzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract The 1,3-dihydroisobenzofuran scaffold, a heterocyclic motif composed of a fused benzene and dihydrofuran ring, has emerged as a cornerstone in the landscape of medicinal chemistry.[1] Its unique structural and e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dihydroisobenzofuran scaffold, a heterocyclic motif composed of a fused benzene and dihydrofuran ring, has emerged as a cornerstone in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics. This in-depth technical guide explores the multifaceted role of the dihydroisobenzofuran core in medicinal chemistry, delving into its prevalence in nature, its diverse pharmacological activities, and the synthetic strategies employed for its elaboration. We will examine key examples of dihydroisobenzofuran-containing compounds that have progressed to clinical use or are in advanced stages of development, with a focus on their mechanisms of action and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Dihydroisobenzofuran Scaffold

The dihydroisobenzofuran nucleus is a recurring structural theme in a multitude of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] Its conformational flexibility, coupled with the ability to present substituents in a defined three-dimensional space, allows for precise molecular recognition at various biological targets. This has led to the development of dihydroisobenzofuran-based compounds with applications as anticancer, antidepressant, anti-inflammatory, antifungal, and antibacterial agents. A notable example is the selective serotonin reuptake inhibitor (SSRI) citalopram, which underscores the clinical and commercial significance of this scaffold.

This guide will provide a comprehensive overview of the dihydroisobenzofuran scaffold, structured to provide actionable insights for medicinal chemists. We will explore the causality behind its diverse biological effects and provide detailed experimental protocols for the synthesis and evaluation of novel derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the dihydroisobenzofuran scaffold is evident in the wide range of therapeutic areas where it has shown promise. Here, we explore some of the most significant applications and the underlying mechanisms of action.

Anticancer Activity

Several dihydroisobenzofuran derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanism of Action: The anticancer effects of dihydroisobenzofuran-containing compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest. For instance, certain derivatives have been shown to inhibit the proliferation of K562 (myeloid leukemia) and U937 (lymphoma) cell lines with greater potency than the established anticancer drug etoposide.[2] The mechanism often involves the inhibition of critical cellular processes necessary for cancer cell survival and proliferation.

Signaling Pathway: Induction of Apoptosis by Dihydroisobenzofuran Derivatives

apoptosis_pathway DIBF Dihydroisobenzofuran Derivative Mitochondria Mitochondria DIBF->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Workflow for assessing the SERT inhibitory activity of dihydroisobenzofuran derivatives.

Anti-inflammatory Activity

Certain dihydroisobenzofuran derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators.

Mechanism of Action: Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). [3][4]This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). [3][4] Quantitative Comparison of Anti-inflammatory Activity:

CompoundTargetIC50 Value (µM)Reference
Fluorinated Dihydrobenzofuran Derivative 2PGE2 Inhibition1.92[3]
Fluorinated Dihydrobenzofuran Derivative 3PGE2 Inhibition1.48[3]
Fluorinated Dihydrobenzofuran Derivative 2IL-6 Inhibition1.23[3]
Fluorinated Dihydrobenzofuran Derivative 8IL-6 Inhibition9.04[3]
Antimicrobial Activity

The dihydroisobenzofuran scaffold has also been explored for its potential in combating bacterial and fungal infections.

Antibacterial Activity: Derivatives of dihydroisobenzofuran have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. [5]The mechanism of action is believed to involve the disruption of essential bacterial processes.

Antifungal Activity: Some benzofuran derivatives, which share a similar core structure, have demonstrated potent antifungal activity. [6][7]The mechanism can involve the mobilization of intracellular Ca2+, leading to fungal cell death. [6][7] Quantitative Comparison of Antimicrobial Activity:

CompoundOrganismMIC (µg/mL)Reference
Dihydroisobenzofuran Derivative 5aStaphylococcus aureus3.9[8]
Dihydroisobenzofuran Derivative 5hMicrococcus luteus31.5[8]
Dihydroisobenzofuran Derivative 5pMicrococcus luteus62.5[8]

Synthetic Methodologies

The construction of the dihydroisobenzofuran scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Iodocyclization of 2-Vinylbenzyl Alcohols

A facile and efficient method for the synthesis of 1,3-dihydroisobenzofurans involves the iodocyclization of 2-vinylbenzyl alcohols. [9]This method offers good yields and is tolerant of a range of functional groups.

Experimental Protocol: Synthesis of 1-(Iodomethyl)-1,3-dihydroisobenzofurans

  • Preparation of 2-Vinylbenzyl Alcohols: To a solution of the appropriate 2-bromostyrene derivative in diethyl ether at 0 °C, add butyllithium dropwise. Stir the mixture for 1 hour at 0 °C. Then, add the desired carbonyl compound and stir for an additional hour at room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Purify the crude product by column chromatography.

  • Iodocyclization: To a solution of the 2-vinylbenzyl alcohol in toluene at 0 °C, add potassium t-butoxide and iodine. Stir the mixture at 0 °C for 1-2 hours. After completion of the reaction (monitored by TLC), add saturated aqueous sodium thiosulfate to quench the excess iodine. Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 1-(iodomethyl)-1,3-dihydroisobenzofuran. [9]

Logical Relationship: Key Steps in Iodocyclization Synthesis

iodocyclization_synthesis Start 2-Bromostyrene Derivative Grignard Formation of 2-Vinylphenyllithium Start->Grignard with BuLi Addition Addition of Carbonyl Compound Grignard->Addition Alcohol 2-Vinylbenzyl Alcohol Addition->Alcohol Cyclization Iodine-mediated Cyclization Alcohol->Cyclization with I2, KOtBu Product 1-(Iodomethyl)-1,3- dihydroisobenzofuran Cyclization->Product

Caption: Key transformations in the synthesis of dihydroisobenzofurans via iodocyclization.

One-Pot Synthesis via Passerini-Azide and Ag(I)-Catalyzed Cyclization

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. A one-pot synthesis of dihydroisobenzofuran derivatives can be achieved using a Passerini-azide reaction followed by a silver(I)-catalyzed cyclization. [10]

Future Perspectives and Conclusion

The dihydroisobenzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its proven success in targeting a diverse range of biological entities, exemplified by the clinical utility of citalopram, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives. Furthermore, a deeper understanding of the molecular interactions between dihydroisobenzofuran-based ligands and their biological targets will facilitate the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The exploration of this "privileged" scaffold holds immense promise for addressing unmet medical needs across various disease areas.

References

  • Suggala, V. & Ega, K. (2026). Two step synthesis, characterization and anti-bacterial activity of series of dihydroisobenzofuran-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl) pyrazine/pyrimidines. Discover Chemistry, 3, 57. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial and antifungal activity (MIC in μg/mL). Available at: [Link]

  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. Available at: [Link]

  • de F. P. M. Moreira, D., et al. (2018). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules (Basel, Switzerland), 23(10), 2690. Available at: [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. Available at: [Link]

  • ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. Available at: [Link]

  • Gupta, V. K., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Medical mycology, 50(8), 863–869. Available at: [Link]

  • Suggala, V. & Ega, K. (2026). Two step synthesis, characterization and anti-bacterial activity of series of dihydroisobenzofuran-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl) pyrazine/pyrimidines. Research Square. Available at: [Link]

  • Ramezani, M., et al. (2007). Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. Annals of general psychiatry, 6(Suppl 1), S20. Available at: [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 557. Available at: [Link]

  • Gupta, V. K., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Medical mycology, 50(8), 863–869. Available at: [Link]

  • Ismail, M. M. H., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Archiv der Pharmazie, 344(1), 38–48. Available at: [Link]

  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of agricultural and food chemistry, 72(20), 8789–8801. Available at: [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of dihydroisobenzofuran derivatives using... Available at: [Link]

  • Spiegel, M. & Sroka, Z. (2022). Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. Available at: [Link]

  • Doležal, M., et al. (2015). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules (Basel, Switzerland), 20(6), 10792–10810. Available at: [Link]

  • Prasad, R., et al. (2016). Antifungals: Mechanism of Action and Drug Resistance. Advances in experimental medicine and biology, 892, 361–383. Available at: [Link]

  • Khan, I., et al. (2018). Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies. Arabian Journal of Chemistry, 11(8), 1222–1235. Available at: [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules (Basel, Switzerland), 27(12), 3662. Available at: [Link]

  • Korns, J., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International journal of molecular sciences, 25(6), 3433. Available at: [Link]

  • Hossain, M. K., et al. (2021). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. PloS one, 16(7), e0251649. Available at: [Link]

  • Abrigach, F., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & biodiversity, e202500895. Available at: [Link]

  • Chen, Y., et al. (2022). Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. Frontiers in microbiology, 13, 960810. Available at: [Link]

  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Medicinal active applications of Dibenzofuran derivatives. Available at: [Link]

  • Rajab, H., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature protocols. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones. European journal of medicinal chemistry, 46(9), 3537–3544. Available at: [Link]

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  • Liu, J.-Y., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules (Basel, Switzerland), 17(4), 3841–3846. Available at: [Link]

Sources

Exploratory

Engineering (1,3-Dihydroisobenzofuran-5-yl)methanamine Derivatives: Advanced Probes for Serotonin Transporter (SERT) S1 and S2 Binding Sites

Executive Summary The serotonin transporter (SERT) is a critical regulatory protein in the central nervous system and the primary target for selective serotonin reuptake inhibitors (SSRIs). While classical SSRIs like cit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin transporter (SERT) is a critical regulatory protein in the central nervous system and the primary target for selective serotonin reuptake inhibitors (SSRIs). While classical SSRIs like citalopram target the orthosteric (S1) site, modern neuropharmacology has shifted toward exploiting the allosteric (S2) vestibule to modulate ligand residence time. This technical whitepaper details the rationale, synthesis, and pharmacological evaluation of (1,3-dihydroisobenzofuran-5-yl)methanamine derivatives —engineered analogs of citalopram where the rigid 5-carbonitrile group is replaced by a versatile aminomethyl (methanamine) handle. This structural pivot enables the development of bivalent ligands and fluorescent probes capable of simultaneously engaging both the S1 and S2 sites.

Pharmacological Context: The SERT S1/S2 Axis

SERT belongs to the Neurotransmitter:Sodium Symporter (NSS) family. High-resolution structural biology has revealed that SERT possesses two distinct ligand-binding domains:

  • The S1 Orthosteric Site: Located deep within the transmembrane core, this is the primary binding pocket for endogenous serotonin and classical SSRIs.

  • The S2 Allosteric Site: Situated in the extracellular-facing vestibule, directly above the S1 site.

Binding at the S2 site sterically hinders the egress pathway of ligands bound at the S1 site. Consequently, allosteric modulators at S2 can significantly decrease the dissociation rate of orthosteric ligands, enhancing their pharmacological efficacy. Citalopram inherently possesses a weak affinity for the S2 site, but its structure can be optimized. By analyzing the binding pose of citalopram in the S1 pocket, researchers determined that its 5-carbonitrile group points directly toward the S2 vestibule [1], making the 5-position the ideal vector for structural elongation.

Rationale for the 5-Methanamine Scaffold

The native 5-carbonitrile (-CN) group of citalopram is chemically inert under physiological conditions and offers no handle for elongation. To bridge the ~10–15 Å gap between the S1 and S2 sites, the -CN group must be converted into a functionalizable moiety.

The reduction of the carbonitrile to a primary methanamine (-CH₂NH₂) yields a highly versatile intermediate. This (1,3-dihydroisobenzofuran-5-yl)methanamine core provides several distinct advantages:

  • Synthetic Tractability: The primary amine readily undergoes reductive amination, amidation, or sulfonylation, allowing for the rapid generation of diverse chemical libraries.

  • Steric Tolerance: The SERT S1 pocket exhibits remarkable steric tolerance at the 5-position. Bulky substituents attached via the methanamine linker do not abolish S1 binding; instead, they project into the S2 vestibule.

  • Probe Development: The methanamine handle allows for the conjugation of bulky fluorophores (e.g., Rhodamine) to create high-affinity imaging agents for confocal microscopy, or the tethering of two pharmacophores to create bivalent dimeric ligands [2].

Quantitative Structure-Activity Relationship (QSAR)

The conversion of the carbonitrile to a methanamine, and its subsequent derivatization, yields compounds with distinct monoamine transporter profiles. The table below summarizes the binding affinities ( ) of key derivatives across SERT, the Dopamine Transporter (DAT), and the Norepinephrine Transporter (NET).

Compound ProfileModification at 5-PositionSERT (nM)DAT (nM)NET (nM)
Citalopram (1) -CN (Carbonitrile)1.6>10,0004,330
Intermediate 5 -CH₂NH₂ (Primary Methanamine)69.0>10,000>10,000
Compound 14 (Fluorescent) Rhodamine-conjugated Methanamine3.0>10,000>10,000
Compound 15 (Dimeric) Bivalent Methanamine Linkage19.7>10,000>10,000

Data synthesized from established radioligand binding assays utilizing [³H]citalopram displacement in native rodent tissue and transfected COS7 cells [1, 2].

Causality Insight: While the primary methanamine (Intermediate 5) shows a drop in SERT affinity compared to citalopram, the attachment of large, hydrophobic groups (Compounds 14 and 15) restores high nanomolar affinity. This occurs because the bulky extensions engage in favorable hydrophobic and cation- interactions within the S2 vestibule, compensating for the loss of the electron-withdrawing cyano group.

Synthetic Methodologies & Self-Validating Protocols

The generation of these ligands relies on a robust, two-step synthetic workflow designed to preserve the delicate 1,3-dihydroisobenzofuran core while selectively modifying the 5-position.

Synthetic_Workflow A Citalopram (5-Carbonitrile) B Nitrile Reduction (LiAlH4, THF, 0°C → RT) A->B Step 1: Hydride Transfer C Intermediate 5 (5-Methanamine) B->C Fieser Workup D Reductive Amination (Aldehyde, Na(OAc)3BH) C->D Step 2: Imine Formation E N-Substituted Methanamine Derivatives D->E Hydride Reduction F Fluorophore Coupling (NHS-Rhodamine) E->F Amidation G Bivalent Ligands (S1 & S2 Probes) E->G Dimerization

Synthetic workflow for (1,3-dihydroisobenzofuran-5-yl)methanamine derivatives.
Protocol 1: Reduction of Citalopram to 5-Methanamine (Intermediate 5)

Objective: Selectively reduce the 5-carbonitrile to a primary amine without cleaving the isobenzofuran ether linkage or defluorinating the 4-fluorophenyl ring.

  • Reaction: Dissolve citalopram base (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) dropwise.

  • Causality of Reagent Choice: LiAlH₄ is required because milder reducing agents (like NaBH₄) cannot reduce aliphatic or aromatic nitriles. The reaction is initiated at 0 °C to control the exothermic hydride transfer, then allowed to warm to room temperature to ensure complete conversion.

  • Self-Validating Fieser Workup: To isolate the primary amine while preventing emulsion formation—a notorious issue with aluminum salts—a Fieser workup is strictly employed. For every grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH, and mL of H₂O.

    • Validation Check: This forces the aluminum salts to precipitate as a granular, easily filterable white solid. If a gelatinous mass forms, the water ratio was incorrect, which will trap the polar methanamine product and drastically reduce yield.

Protocol 2: Reductive Amination of the Methanamine

Objective: Functionalize the primary amine with bulky aldehydes to generate S1/S2 spanning probes.

  • Reaction: Combine Intermediate 5 (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes to allow iminium ion formation. Add Sodium Triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) and stir at room temperature for 12 hours.

  • Causality of Reagent Choice: Na(OAc)₃BH is selected over NaBH₄ or NaCNBH₃ due to its specific kinetic profile. It is mild enough that it selectively reduces the transient iminium ion without reducing the unreacted aldehyde. This prevents the accumulation of alcohol byproducts and strictly prevents over-alkylation (tertiary amine formation), ensuring a clean secondary methanamine product.

Mechanism of Action: Bivalent Ligand Binding

The pharmacological superiority of these methanamine derivatives lies in their dual-site engagement. When a bivalent ligand or a bulky fluorescent probe binds to SERT, the 1,3-dihydroisobenzofuran core anchors deeply into the S1 site. Simultaneously, the functionalized methanamine tail extends outward into the extracellular vestibule, occupying the S2 site.

SERT_Binding Extracellular Extracellular Space (High Na+/Cl-) S2 S2 Allosteric Vestibule Low Affinity Site Extracellular->S2 S1 S1 Orthosteric Core High Affinity Site S2->S1 Allosteric Coupling (Modulates Dissociation) Intracellular Intracellular Space (Cytosol) S1->Intracellular Ligand Methanamine Derivative (Bivalent/Bulky Probe) Ligand->S2 Functionalized Methanamine Tail Ligand->S1 1,3-Dihydroisobenzofuran Core

Dual S1/S2 binding mechanism of methanamine-functionalized SERT ligands.

By physically occupying the S2 vestibule, the methanamine substituent acts as a molecular "lid." In radioligand dissociation assays, the presence of these bivalent ligands significantly retards the off-rate of [³H]citalopram. This allosteric modulation is highly sought after in modern drug design, as prolonged target residence time often correlates with improved in vivo efficacy and a wider therapeutic index.

Conclusion

The strategic conversion of citalopram's 5-carbonitrile group into a (1,3-dihydroisobenzofuran-5-yl)methanamine scaffold represents a masterclass in structure-based drug design. By leveraging the steric tolerance of the SERT S1 pocket and the spatial proximity of the S2 vestibule, researchers can utilize this methanamine handle to synthesize highly selective fluorescent imaging tools and novel bivalent therapeutics. The robust synthetic protocols outlined herein ensure high-fidelity generation of these probes, empowering further investigation into the dynamic conformational states of the serotonin transporter.

References

  • Banala, A. K., Zhang, P., Plenge, P., et al. "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." Journal of Medicinal Chemistry, 2013. [Link]

  • Kumar, V., Rahbek-Clemmensen, T., Billesbølle, C. B., et al. "Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram." ACS Medicinal Chemistry Letters, 2014. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution In Vivo Microdialysis for Serotonin Quantification Using Novel Inhibitors

Executive Summary Serotonin (5-HT) neurotransmission is a critical target in neuropsychiatric drug development, particularly for major depressive disorder (MDD) and anxiety. However, quantifying basal 5-HT in the extrace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Serotonin (5-HT) neurotransmission is a critical target in neuropsychiatric drug development, particularly for major depressive disorder (MDD) and anxiety. However, quantifying basal 5-HT in the extracellular fluid (ECF) is notoriously difficult due to its extremely low physiological concentrations (often <1 nM) and rapid presynaptic clearance[1]. When evaluating novel selective serotonin reuptake inhibitors (SSRIs) or dual-action receptor antagonists, researchers require high-temporal-resolution pharmacokinetic/pharmacodynamic (PK/PD) profiling.

As application scientists, we recognize that standard microdialysis protocols often fail to capture transient serotonergic fluxes because they sacrifice temporal resolution for detectable sample concentrations. This guide details an optimized, self-validating in vivo microdialysis workflow coupled with ultra-sensitive detection methods (HPLC-ECD or LC-MS/MS) to accurately measure 5-HT dynamics in freely moving subjects.

Mechanistic Rationale: Serotonin Signaling & Inhibitor Action

To design an effective sampling protocol, one must first understand the spatial and kinetic realities of the serotonergic synapse. SSRIs (e.g., fluoxetine, citalopram) and novel dual-inhibitors (e.g., JNJ-28583867) exert their pharmacodynamic effects by blocking the serotonin transporter (SERT)[1]. This blockade prevents the reuptake of 5-HT into the presynaptic terminal, causing an accumulation of the neurotransmitter in the synaptic cleft, which then spills over into the ECF where it can be sampled by the microdialysis probe.

G PreSynaptic Presynaptic Neuron (5-HT Synthesis) Vesicles Synaptic Vesicles (5-HT Storage) PreSynaptic->Vesicles Release Exocytosis (5-HT Release) Vesicles->Release Ca2+ Influx Synapse Synaptic Cleft (Extracellular 5-HT) Release->Synapse PostSynaptic Postsynaptic Receptors (5-HT1A, 5-HT2A) Synapse->PostSynaptic Receptor Binding SERT Serotonin Transporter (SERT) Synapse->SERT Reuptake Microdialysis Microdialysis Probe (Sampling) Synapse->Microdialysis Diffusion across membrane SERT->PreSynaptic Recycling Inhibitor Novel Inhibitor (e.g., SSRI) Inhibitor->SERT Blocks Reuptake

Serotonin synaptic signaling, SERT inhibition, and microdialysis sampling.

The Physics of Recovery: Causality in Experimental Design

Microdialysis is not a static sampling technique; it is a continuous dynamic depletion of the ECF based on the 2[2]. The concentration of 5-HT in the dialysate ( Cdialysate​ ) represents only a fraction of the true extracellular concentration ( Cext​ ). This relationship is defined by the extraction fraction ( Ed​ ).

The Causality of Flow Rate: The most critical parameter dictated by the researcher is the perfusion flow rate. A lower flow rate (e.g., 0.2 µL/min) allows more time for 5-HT to diffuse across the semipermeable membrane, achieving near-equilibrium and driving relative recovery up to >90%[3]. However, this drastically reduces temporal resolution, requiring up to 30 minutes to collect enough volume for analysis. Conversely, increasing the flow rate to 2.0–3.0 µL/min improves temporal resolution (3–6 min sampling) but drops recovery to <10%, necessitating ultra-sensitive analytical methods capable of detecting sub-femtomole quantities[4][5].

Table 1: Impact of Microdialysis Parameters on Serotonin Recovery & Detection

ParameterStandard MicrodialysisFast / Optimized MicrodialysisCausality / Impact
Perfusion Flow Rate 0.2 - 1.0 µL/min1.1 - 3.0 µL/minLower flow increases extraction fraction ( Ed​ ) but reduces temporal resolution[4].
Sampling Interval 20 - 30 min3 - 6 minFaster sampling captures transient 5-HT spikes but yields lower sample volumes[5].
Detection Limit (5-HT) ~5 fmol0.8 fmolOptimized analytical methods are required to detect low ECF concentrations at high flow rates[5].
Retention Time 17 - 20 min~2.5 minMicrobore columns accelerate throughput for high-frequency sampling[6].

Trustworthiness: Building a Self-Validating System

A robust protocol must validate its own recovery rates in vivo. Relying solely on in vitro recovery (e.g., dipping the probe in a beaker of standard solution) is a common pitfall. 2[2].

To ensure absolute scientific integrity, we mandate the use of the Zero Net Flux (Lönnroth) Method [7][8].

  • Mechanism: Artificial cerebrospinal fluid (aCSF) containing varying, known concentrations of 5-HT (e.g., 0, 5, 10, and 20 nM) is perfused through the probe.

  • Validation: By plotting the net change in 5-HT (Dialysate out minus Perfusate in) against the perfused concentration, the x-intercept yields the true basal Cext​ , and the slope represents the true in vivo extraction fraction ( Ed​ ). This self-validates the probe's efficiency in the specific tissue microenvironment.

Step-by-Step Experimental Protocol

Phase 1: Stereotaxic Surgery and Recovery
  • Anesthesia & Fixation: Anesthetize the subject (e.g., pentobarbital sodium 50 mg/kg IP) and secure it in a stereotaxic apparatus[6].

  • Implantation: Implant an intracerebral guide cannula targeting the brain region of interest (e.g., frontal cortex or ventral hippocampus). Secure the guide cannula to the skull using dental resin[5][6].

  • Causality of Recovery Time: Insert a dummy stylet and allow a minimum of 16 to 72 hours for recovery. Why? Immediate sampling reflects trauma-induced neurotransmitter release, altered glucose metabolism, and compromised blood-brain barrier (BBB) integrity. A delay ensures you are measuring true basal physiology[5][8].

Phase 2: In Vivo Microdialysis & Reverse Dialysis
  • Probe Insertion: Remove the stylet and slowly insert the microdialysis probe (e.g., 2 mm active membrane length) into the guide cannula[6].

  • Equilibration: Flush the probe with aCSF at 3.0 µL/min for 30 minutes to clear air bubbles, then reduce to a basal flow rate of 1.1 µL/min for overnight equilibration[4].

  • Basal Sampling: Stabilize the flow rate at the desired experimental speed (e.g., 1.5 µL/min). Collect 4–6 baseline fractions to establish a stable basal 5-HT level prior to any pharmacological intervention[8].

  • Reverse Microdialysis (Inhibitor Delivery): To isolate central pharmacodynamics from systemic metabolism and BBB transport kinetics, deliver the novel inhibitor (e.g., 1.2 µM S-citalopram) directly into the brain region by dissolving it in the aCSF perfusate[4][5].

  • Sample Preservation: Collect dialysate fractions continuously into chilled vials (4 °C) pre-coated with antioxidants (e.g., ascorbic acid and perchloric acid) to prevent the auto-oxidation of 5-HT[3].

Phase 3: High-Throughput Analysis

To accommodate the low sample volumes generated by fast microdialysis, employ one of the following optimized analytical workflows:

  • Fast HPLC-ECD: Inject 10–20 µL of dialysate onto a microbore column (e.g., PP-ODS 4.6 x 30 mm, 2 μm) with an applied potential of +400 mV vs. Ag/AgCl[6]. Optimized mobile phases can reduce 5-HT retention time to ~2.5 minutes, achieving a detection limit of 0.8 fmol[4][5].

  • LC-MS/MS (Multiplexing): For simultaneous quantification of 5-HT alongside dopamine, norepinephrine, and their metabolites, use a biphenyl column coupled to a triple quadrupole mass spectrometer (positive ESI mode). Spike the dialysate with 0.5 ng of isotopically labeled standard. This allows comprehensive neurochemical profiling within a 7.0-minute run[3].

Workflow A 1. Stereotaxic Surgery B 2. Recovery (16 - 72 hrs) A->B C 3. aCSF Perfusion (0.2 - 2.0 µL/min) B->C D 4. Reverse Dialysis (Inhibitor Delivery) C->D E 5. Dialysate Collection D->E F 6. LC-MS/MS or HPLC-ECD E->F

Step-by-step in vivo microdialysis workflow for serotonin measurement.

References

  • Overview of Microdialysis - PMC - NIH.[Link]

  • Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - Frontiers.[Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - ACS Chemical Neuroscience.[Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC - NIH.[Link]

  • Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction - IntechOpen.[Link]

  • Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - Analytical and Bioanalytical Chemistry.[Link]

  • Ultra Sensitive Analysis of Dopamine and Serotonin in 5 Minutes, Microdialysis Samples - Amuza Inc.[Link]

  • Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine - Journal of Pharmacology and Experimental Therapeutics.[Link]

Sources

Application

Application Note: Accelerating CNS Drug Discovery with a Dihydroisobenzofuran-Based Compound Library

Introduction: Overcoming the Blood-Brain Barrier Challenge The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. A primary obsta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Blood-Brain Barrier Challenge

The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological gatekeeper that protects the brain but also prevents most potential drug candidates from reaching their intended targets.[1][2] Successful CNS drugs must possess a unique combination of physicochemical properties to facilitate passive diffusion across this barrier while maintaining potent biological activity.[3][4][5]

The 1,3-dihydroisobenzofuran scaffold has emerged as a "privileged" structure in medicinal chemistry. It is a core component in several successful CNS-active drugs, such as the selective serotonin reuptake inhibitor (SSRI) citalopram, demonstrating its inherent suitability for CNS-targeted design.[6][7] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, while its overall physicochemical profile is amenable to the modifications required for BBB penetration.

This guide details a comprehensive strategy for the design, synthesis, and evaluation of a CNS-targeted compound library built around the dihydroisobenzofuran scaffold. We will explore a diversity-oriented synthesis (DOS) approach to generate a collection of novel analogues and outline a robust screening cascade to identify promising hits with favorable BBB permeability and biological activity.

Design Principles for CNS-Targeted Libraries

To maximize the probability of identifying brain-penetrant compounds, a library synthesis effort must be guided by established principles of CNS drug design.[1] This involves a multi-parameter optimization (MPO) approach, focusing on key physicochemical properties that govern BBB transport.[8] While exceptions exist, general guidelines help prioritize compounds with a higher likelihood of success.[9][10]

Key physicochemical properties for consideration include lipophilicity (cLogP), topological polar surface area (TPSA), molecular weight (MW), hydrogen bond donors (HBD), and ionization state (pKa).[1][3] Lipophilic, smaller molecules with limited hydrogen bonding capacity are more likely to cross the BBB via passive diffusion.[4][5][11]

Table 1: Recommended Physicochemical Property Ranges for CNS-Targeted Compounds

ParameterDesirable RangeRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules more readily diffuse across the tight junctions of the BBB.[4][5][10]
cLogP 2.0 - 4.0Balances lipid solubility needed for membrane transit with aqueous solubility to prevent aggregation and non-specific binding.[8]
Topological Polar Surface Area (TPSA) < 70 ŲA lower TPSA correlates with reduced hydrogen bonding capacity, decreasing the desolvation penalty for entering the lipid membrane of the BBB.[3]
Hydrogen Bond Donors (HBD) ≤ 3Fewer HBDs reduce interactions with water, favoring partitioning into the non-polar environment of the cell membrane.[1][8]
pKa (for bases) < 9.0A lower basicity reduces the proportion of the ionized form at physiological pH (7.4), as the neutral form is more membrane-permeable.[8]
Number of Rotatable Bonds < 8Increased conformational rigidity can reduce the entropic penalty of membrane crossing and improve binding affinity.[3]

These parameters should be calculated in silico during the design phase to select building blocks that will yield final compounds within the desired property space.

Library Synthesis Strategy: A Diversity-Oriented Approach

A diversity-oriented synthesis (DOS) strategy allows for the rapid generation of a wide range of structurally distinct molecules from a common starting point.[12][13] For the dihydroisobenzofuran scaffold, this involves a core synthesis followed by diversification at key positions.

The proposed synthetic route begins with commercially available salicylaldehydes, which can be elaborated into key 1,3-dihydroisobenzofuran intermediates.[7] This strategy allows for the introduction of diversity at multiple points, as illustrated below.

G A Substituted Salicylaldehyde (Diversity Point 1: Ar-R1) B N-Aroylhydrazone Formation A->B Ar-R2-CO-NHNH2 C Oxidation to o-Aroylbenzaldehyde B->C Pb(OAc)4 D Reduction & Cyclization C->D 1. NaBH4 2. p-TsOH E Core Dihydroisobenzofuran (Diversity Point 2: Ar-R2) D->E G Functional Group Interconversion E->G e.g., Alkylation, Amidation F Final Library Member (Diversity Point 3) G->F

Figure 1: General workflow for the diversity-oriented synthesis of the dihydroisobenzofuran library.

Detailed Protocol: Synthesis of a Representative Library Member

This protocol describes the synthesis of a representative compound, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, a key intermediate in the synthesis of escitalopram.[7]

Step 1: N-(4-Fluorobenzoyl)hydrazone of 5-Bromosalicylaldehyde

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in ethanol, add 4-fluorobenzoylhydrazine (1.05 eq).

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Stir the mixture at room temperature for 4 hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone product.

Step 2: 2-(4-Fluorobenzoyl)-5-bromobenzaldehyde

  • Suspend the hydrazone from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add lead tetraacetate (Pb(OAc)₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture through a pad of Celite to remove solids.

  • Wash the filtrate with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-aroylbenzaldehyde.

Step 3: 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

  • Dissolve the crude product from Step 2 (1.0 eq) in a 1:1 mixture of methanol and DCM.

  • Cool to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 1 hour.

  • Quench the reaction carefully by adding 1M HCl until the solution is acidic.

  • Extract the mixture with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution, re-dissolve the residue in toluene, and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 3 hours using a Dean-Stark apparatus to remove water.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Screening Cascade for CNS Hit Identification

Once the library is synthesized, a tiered screening cascade is essential to efficiently identify compounds with the desired profile. The cascade prioritizes a high-throughput, cost-effective assay for BBB permeability before committing resources to more complex and expensive biological assays.[14][15]

G cluster_workflow Screening Workflow A Synthesized Library (>95% Purity) B Tier 1: BBB Permeability Screen (PAMPA-BBB Assay) A->B C Tier 2: Biological Activity Screen (Target-Specific Assay) B->C Permeable Compounds D Tier 3: Secondary & Safety Assays (e.g., Cytotoxicity, Metabolic Stability) C->D Active Compounds E Validated Hit Compounds D->E Safe & Stable Hits

Figure 2: A tiered screening cascade for identifying CNS-active compounds.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive, transcellular permeability across the BBB.[16][17] It measures the diffusion of a compound from a donor compartment, through an artificial membrane lipid layer, into an acceptor compartment.[17] Its simplicity and low cost make it ideal for screening an entire library early in the discovery process.[14][15]

Protocol: PAMPA-BBB Assay

  • Prepare Donor Plate: Dissolve library compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of DMSO to a final concentration of ~50 µM.

  • Coat Filter Plate: Pre-coat the filter membrane of a 96-well filter plate (the "acceptor" plate) with a brain lipid mixture (e.g., porcine brain lipid extract in dodecane).[14]

  • Assemble Sandwich: Add buffer to the wells of the acceptor plate. Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich" where the lipid membrane separates the donor and acceptor solutions.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated. Compounds are typically categorized as having low, medium, or high permeability.

Table 2: Interpretation of PAMPA-BBB Results

Permeability (Pₑ) (x 10⁻⁶ cm/s)Predicted CNS PermeabilityAction
> 4.0HighPriority for Tier 2
2.0 - 4.0MediumPotential for Tier 2, may require optimization
< 2.0LowDeprioritize / Flag for SAR analysis
Tier 2 & 3: Biological and Safety Assays

Compounds demonstrating high or medium permeability in the PAMPA-BBB assay are advanced to further testing:

  • Biological Activity Assays: These are target-specific assays designed to measure the compound's effect on the intended biological target (e.g., receptor binding assays, enzyme inhibition assays). The choice of assay depends entirely on the therapeutic goal of the project.

  • Secondary & Safety Assays: Promising active compounds should be evaluated for potential liabilities. This includes in vitro cytotoxicity assays (e.g., MTT assay) and metabolic stability assays using liver microsomes to predict the compound's half-life in vivo.

Data Analysis and Structure-Activity Relationships (SAR)

The ultimate goal of a library synthesis and screening effort is to develop a Structure-Activity Relationship (SAR).[18][19] SAR analysis connects the structural modifications made across the library to the resulting biological activity and physicochemical properties.[6][18]

For example, by comparing the PAMPA permeability and biological potency of analogues with different substituents at "Diversity Point 1" (the Ar-R1 group), researchers can deduce which functional groups enhance or diminish the desired properties. This knowledge is critical for rationally designing the next generation of compounds with improved potency and brain penetration.[19]

Conclusion

The 1,3-dihydroisobenzofuran scaffold provides a validated and promising starting point for the development of novel CNS-targeted therapeutics. By combining a rational design strategy based on key physicochemical properties with a diversity-oriented synthesis approach, a large and relevant chemical library can be efficiently produced. A tiered screening cascade, beginning with the high-throughput PAMPA-BBB assay, enables the rapid identification of brain-penetrant hits. The resulting SAR data provides an invaluable roadmap for medicinal chemists to optimize these hits into clinical candidates, ultimately accelerating the discovery of new treatments for debilitating neurological disorders.

References

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ResearchGate. Available at: [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen. Available at: [Link]

  • Diversity-Oriented Synthesis of Functionalized Polyheterocycles from Garner Aldehyde. ResearchGate. Available at: [Link]

  • CNS Drug Discovery | Physicochemical optimisation. Domainex. Available at: [Link]

  • Pardridge, W. M. (2003). CNS drug design based on principles of blood-brain barrier transport. Journal of Neurochemistry, 85(4), 839-853. Available at: [Link]

  • Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]

  • Zhong, H., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 3(11), 879-885. Available at: [Link]

  • Shultz, M. D. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry, 60(9), 3754-3761. Available at: [Link]

  • Brain Penetration. Cambridge MedChem Consulting. Available at: [Link]

  • Pardridge, W. M. (1995). CNS Drug Design Based on Principles of Blood-Brain Barrier Transport. Journal of Neurochemistry. Available at: [Link]

  • Blood-Brain Barrier and CNS Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • Pardridge, W. M. (1995). CNS Drug Design Based on Principles of... Journal of Neurochemistry. Available at: [Link]

  • Tóth, G., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 603-611. Available at: [Link]

  • de Lange, E. C. M. (2020). Understanding the Blood-Brain Barrier and Beyond: Challenges and Opportunities for Novel CNS Therapeutics. Clinical Pharmacology & Therapeutics, 108(4), 768-782. Available at: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1271161. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. Available at: [Link]

  • Tadse, A., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9577-9590. Available at: [Link]

  • Martin, L. L., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogs derived by furan ring opening. Journal of Medicinal Chemistry, 22(11), 1347-1354. Available at: [Link]

  • Bauer, V. J., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 1. Journal of Medicinal Chemistry, 19(11), 1315-1324. Available at: [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 599-602. Available at: [Link]

  • Foley, D. J., et al. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition, 58(38), 13353-13358. Available at: [Link]

  • Valenti, C., et al. (2020). Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds and their in vitro and in silico evaluation as a novel sub-family of potential allosteric modulators of the 90 kDa heat shock protein (Hsp90). Organic & Biomolecular Chemistry, 18(2), 263-274. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3856-3881. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed. Available at: [Link]

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Method

Application Note: High-Throughput Screening of (1,3-Dihydroisobenzofuran-5-yl)methanamine Derivatives for Dual SERT/α2-AR Neuromodulation

Introduction & Scientific Rationale The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure in neuropharmacology, most notably serving as the core pharmacophore for selective serotonin reuptake inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure in neuropharmacology, most notably serving as the core pharmacophore for selective serotonin reuptake inhibitors (SSRIs) like citalopram. Recent medicinal chemistry efforts have focused on functionalizing this core to develop multi-target directed ligands. Specifically, (1,3-Dihydroisobenzofuran-5-yl)methanamine derivatives are being synthesized to act as dual-action agents : Serotonin Transporter (SERT) inhibitors and Alpha-2 Adrenergic Receptor (α2-AR) antagonists[1].

This dual mechanism is highly desirable in psychopharmacology. While SERT blockade increases synaptic serotonin, concurrent α2-AR antagonism prevents the negative feedback loop mediated by presynaptic autoreceptors, theoretically accelerating the onset of antidepressant efficacy and broadening the therapeutic index. This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to identify and validate these dual-acting derivatives.

Dual-Target Mechanism of Action

Mechanism Compound (1,3-Dihydroisobenzofuran-5-yl) methanamine Derivative SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Uptake Alpha2 Alpha-2 Adrenergic Receptor (α2-AR) Compound->Alpha2 Antagonizes Serotonin ↑ Synaptic Serotonin SERT->Serotonin Blockade cAMP ↑ cAMP Levels (Gi Disinhibition) Alpha2->cAMP Disinhibition Effect Enhanced Antidepressant Efficacy Serotonin->Effect cAMP->Effect

Dual-target mechanism of action for (1,3-Dihydroisobenzofuran-5-yl)methanamine derivatives.

Experimental Design & Causality (E-E-A-T)

To ensure a rigorous and reproducible screening environment, the experimental design relies on two orthogonal, homogeneous assay formats.

1. SERT Fluorescence Uptake Assay: Historically, transporter assays relied on radiolabeled substrates (e.g., [³H]-serotonin), which pose safety hazards, require extensive wash steps, and generate massive waste in HTS environments. We utilize a mix-and-read fluorescence uptake assay[2].

  • Causality of Assay Choice: This assay uses a fluorescent substrate that mimics biogenic amines. A membrane-impermeable masking dye is added to the extracellular buffer to quench the fluorescence of the unbound substrate[3]. As the substrate is actively transported intracellularly by SERT, it escapes the masking dye, emitting a quantifiable signal. This eliminates wash steps, preventing the detachment of loosely adherent HEK293 cells and drastically reducing well-to-well variability (ensuring Z'-factors > 0.7).

2. α2-AR TR-FRET cAMP Accumulation Assay: The α2-AR is a Gi-coupled GPCR. Activation by an agonist decreases cyclic AMP (cAMP). To screen for antagonists, we measure the restoration of cAMP in the presence of an agonist (UK14304) and a direct adenylate cyclase activator (Forskolin).

  • Causality of Assay Choice: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA[4]. TR-FRET relies on the proximity of two fluorophores (Europium cryptate and d2). The ratiometric measurement (emission at 665 nm / 620 nm) inherently corrects for inner-filter effects, pipetting volume variations, and compound auto-fluorescence—critical factors when screening uncharacterized synthetic libraries.

High-Throughput Screening Workflow

Workflow Lib Library Preparation (1,3-Dihydroisobenzofuran-5-yl)methanamines Primary Primary Screen SERT Fluorescence Uptake Assay (384-well) Lib->Primary 10 µM Single Point Secondary Secondary Screen α2-AR TR-FRET cAMP Assay (384-well) Primary->Secondary >50% Inhibition Hit Hit Validation IC50 Determination & Selectivity Profiling Secondary->Hit Dual Actives Lead Lead Optimization In Vivo PK/PD Models Hit->Lead Selectivity Index > 100

High-throughput screening workflow for identifying dual SERT/α2-AR modulators.

Step-by-Step Methodologies

Protocol A: SERT Fluorescence Uptake Assay (Primary Screen)

This protocol is a self-validating system: it includes Escitalopram as a full inhibition control (defining the assay floor) and vehicle (DMSO) as a maximum uptake control (defining the assay ceiling).

Materials:

  • HEK293 cells stably expressing human SERT (hSERT).

  • Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices)[3].

  • 384-well black, clear-bottom microplates (poly-D-lysine coated).

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-hSERT cells at 15,000 cells/well in 20 µL of complete DMEM medium into the 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 100x stock solutions of (1,3-Dihydroisobenzofuran-5-yl)methanamine derivatives in 100% DMSO. Dilute to 2x final concentration (20 µM for a 10 µM final screen) in HBSS buffer containing 20 mM HEPES (pH 7.4).

  • Compound Addition: Remove the culture medium from the cells carefully to avoid cell detachment. Add 25 µL of the 2x compound solution to the respective wells. Include 10 µM Escitalopram as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow compounds to bind to the transporter.

  • Substrate Addition: Add 25 µL of the 2x Dye Solution (containing the fluorescent substrate and masking dye) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Read kinetic fluorescence (Excitation: 440 nm, Emission: 520 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of uptake. Calculate % inhibition relative to the Escitalopram and DMSO controls.

Protocol B: α2-AR TR-FRET cAMP Accumulation Assay (Secondary Screen)

This protocol utilizes the principle of competitive immunoassay where native cAMP produced by cells competes with d2-labeled cAMP for binding to an anti-cAMP Europium cryptate antibody.

Materials:

  • CHO-K1 cells stably expressing human α2A-AR.

  • TR-FRET cAMP Assay Kit (e.g., Cisbio HTRF).

  • Forskolin (adenylate cyclase activator) and UK14304 (α2-AR agonist).

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1-hα2A cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation) at a density of 300,000 cells/mL[4].

  • Compound Addition: Dispense 5 µL of cell suspension (1,500 cells) into each well of the 384-well plate. Add 2.5 µL of the test compounds (serial dilutions for IC₅₀ determination). Incubate for 15 minutes at room temperature.

  • Stimulation: Add 2.5 µL of a stimulation mix containing Forskolin (EC₈₀ concentration, typically 1 µM) and UK14304 (EC₈₀ concentration, typically 30 nM). Causality: Forskolin artificially spikes cAMP levels. UK14304 activates the Gi-coupled α2-AR, driving cAMP back down. An effective antagonist will block UK14304, allowing cAMP levels to remain high.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu-cryptate (both diluted in lysis buffer).

  • Equilibration & Read: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. Interpolate cAMP concentrations using a standard curve and determine antagonist IC₅₀ values.

Representative Data & Hit Validation

Following the HTS workflow, compounds exhibiting >50% inhibition in the primary screen are advanced to dose-response testing (IC₅₀ determination) and selectivity profiling against off-target monoamine transporters (DAT and NET). Below is a representative data summary of validated hits.

Compound IDSERT IC₅₀ (nM)α2-AR IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity Index (DAT/SERT)Profile Classification
Phthalan-01 12.4 ± 1.245.2 ± 3.8>10,000>800Dual Active (Lead)
Phthalan-02 8.9 ± 0.8112.5 ± 9.18,500955SERT-Biased
Phthalan-05 145.0 ± 12.118.4 ± 2.2>10,000>68α2-AR-Biased
Escitalopram (Control)1.1 ± 0.2>10,000>10,000>9,000Selective SERT Inhibitor
Mirtazapine (Control)>10,00015.0 ± 1.5>10,000N/ASelective α2-AR Antagonist

Table 1: Hit validation summary. Phthalan-01 represents an ideal (1,3-Dihydroisobenzofuran-5-yl)methanamine derivative, demonstrating potent dual activity with excellent selectivity over the Dopamine Transporter (DAT).

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. Journal of Medicinal Chemistry.
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed/NIH.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • DL-Adrenaline / Alpha-2 Adrenergic Receptor Signaling P

Sources

Application

In Vitro ADME Profiling of Novel Dihydroisobenzofuran Compounds: Application Notes and Protocols

Introduction The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties.[1][2] E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties.[1][2] Early and robust assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just advantageous but critical for mitigating late-stage attrition and guiding medicinal chemistry efforts.[1][2][3] This is particularly true for novel heterocyclic scaffolds like dihydroisobenzofurans, a class of compounds with demonstrated biological potential but whose metabolic fate and physicochemical properties are often uncharted territory.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a foundational suite of in vitro ADME assays tailored for the characterization of novel dihydroisobenzofuran compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.[7][8][9]

I. Foundational Physicochemical & Permeability Assessment

A compound's journey in the body begins with its ability to be absorbed. Passive diffusion is a key mechanism governing this process, and it is largely influenced by a molecule's physicochemical properties and its ability to traverse cellular membranes.[10][11][12]

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive intestinal absorption.[10][11][12] It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[11] This assay is particularly valuable in early discovery for ranking compounds based on their passive permeability.[10][12]

  • Preparation of Lipid Membrane: A solution of phospholipids (e.g., 2% L-α-phosphatidylcholine in dodecane) is carefully applied to the filter of a 96-well donor plate and allowed to impregnate.[13]

  • Compound Preparation: The dihydroisobenzofuran test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration typically between 10 and 100 µM.

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer, and the donor plate is placed on top. The test compound solutions are then added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a period of 4 to 18 hours.[14]

  • Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.[11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × Time)) × -ln(1 - [drug]acceptor / [drug]equilibrium)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
> 10High> 80%
1 - 10Medium20% - 80%
< 1Low< 20%

Table 1: General interpretation of PAMPA results.

II. Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily is responsible for the biotransformation of a vast majority of xenobiotics.[15] Assessing the metabolic stability of a novel compound is crucial for predicting its in vivo half-life and clearance.[16]

A. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are a cost-effective tool for evaluating Phase I metabolism.[15]

  • Reagent Preparation: Pooled human liver microsomes (HLM) and a NADPH-regenerating system are required. The test dihydroisobenzofuran compound is dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in buffer.

  • Incubation Mixture: A typical incubation mixture contains the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and buffer in a total volume of 200 µL.[16][17]

  • Reaction Initiation: The reaction is pre-warmed to 37°C before being initiated by the addition of the NADPH-regenerating system.[17]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.[16][18]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

    t½ = 0.693 / elimination rate constant

    CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / protein concentration)

For a more comprehensive assessment of both Phase I and Phase II metabolism, cryopreserved human hepatocytes are the gold standard in vitro model.[19]

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and diluted in supplemented Williams' Medium E to a density of 1 x 10⁶ viable cells/mL.[19]

  • Incubation: The hepatocyte suspension is incubated with the test compound (e.g., 1 µM) in a multi-well plate on an orbital shaker at 37°C and 5% CO₂.[18][19]

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched with ice-cold acetonitrile.[19]

  • Sample Processing and Analysis: Similar to the microsomal stability assay, samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated as described for the microsomal stability assay.[19]

III. Cytochrome P450 (CYP) Inhibition

The potential for a new drug to inhibit CYP enzymes is a major concern due to the risk of drug-drug interactions (DDIs).[20][21][22] An in vitro CYP inhibition assay is a regulatory requirement and a critical step in safety profiling.[9][21]

A. CYP Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of the test compound that causes 50% inhibition of the activity of a specific CYP isoform.

  • Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains pooled human liver microsomes (or recombinant CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the test dihydroisobenzofuran compound at various concentrations.[17]

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.[17]

  • Incubation: The plate is incubated at 37°C for a predetermined time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS or fluorescence.[23]

  • Data Analysis: The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic equation.

CYP IsoformProbe SubstrateMetabolite
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Table 2: A selection of FDA-recommended CYP isoforms and their probe substrates for DDI studies.[21]

IV. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution, metabolism, and excretion.[24] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[25]

A. Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding due to minimal nonspecific binding.[24][26]

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used. One chamber is filled with plasma, and the other with buffer.

  • Compound Addition: The test dihydroisobenzofuran compound is added to the plasma chamber.

  • Equilibration: The unit is incubated at 37°C with gentle rotation for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[26]

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as:

    fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]

Fraction Unbound (fu)Binding Classification
> 0.1Low Binding
0.01 - 0.1Moderate Binding
< 0.01High Binding

Table 3: General classification of plasma protein binding.

V. Experimental Workflows

A. Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes/Hepatocytes, and Buffer prep_compound->mix prep_microsomes Prepare Microsome/Hepatocyte Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate prewarm Pre-warm to 37°C mix->prewarm prewarm->initiate incubate Incubate at 37°C initiate->incubate timepoint Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench with Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

B. CYP Inhibition Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound mix Combine Microsomes, Substrate, and Test Compound prep_inhibitor->mix prep_microsomes Prepare Microsome/Recombinant CYP Suspension prep_microsomes->mix prep_substrate Prepare Probe Substrate Solution prep_substrate->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate prewarm Pre-warm to 37°C mix->prewarm prewarm->initiate incubate Incubate at 37°C for a Fixed Time initiate->incubate terminate Terminate Reaction with Quenching Solution incubate->terminate analyze Quantify Metabolite Formation (LC-MS/MS or Fluorescence) terminate->analyze calculate Calculate % Inhibition vs. Vehicle Control analyze->calculate plot Plot Inhibition Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the CYP inhibition (IC₅₀) assay.

Conclusion

The in vitro ADME assays detailed in this application note provide a robust framework for the early characterization of novel dihydroisobenzofuran compounds. By systematically evaluating permeability, metabolic stability, CYP inhibition, and plasma protein binding, researchers can make informed decisions to prioritize candidates with the most promising drug-like properties, ultimately increasing the efficiency and success rate of the drug discovery process. It is imperative to remember that these in vitro systems are models, and the data generated should be integrated with other endpoints to build a comprehensive understanding of a compound's potential in vivo behavior.

References

  • Vertex AI Search. (n.d.). CYP450 Enzyme-Inhibition Assay Protocols.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Kobayashi, K., & Shik, K. (2007, November 22). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3).
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • QPS. (n.d.). Plasma Protein Binding.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Federal Register. (2022, August 29). M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability.
  • BioIVT. (n.d.). In Vitro Plasma Protein Binding.
  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • WuXi AppTec. (n.d.). In Vitro ADME.
  • Jubilant Biosys. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • U.S. Food and Drug Administration. (2020, January 21). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
  • National Center for Biotechnology Information. (2025, June 30). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • CymitQuimica. (n.d.). CAS 496-14-0: 1,3-Dihydroisobenzofuran.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
  • National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Arhiv za higijenu rada i toksikologiju. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Pharmaron. (n.d.). ADME Profiling.
  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission.
  • CN Bio. (2024, July 24). Addressing 6 Major Challenges in ADME Drug Development.
  • ResearchGate. (n.d.). The impact of early ADME profiling on drug discovery and development strategy | Request PDF.
  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
  • PubMed. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Amine Compounds by Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic chemistry workflows: the purification of polar, ionizable organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic chemistry workflows: the purification of polar, ionizable organic amines. When subjected to typical normal-phase chromatography on bare silica, these compounds often suffer from severe band-broadening, yield loss, and irreversible binding[1].

This guide provides field-proven, self-validating methodologies to overcome these challenges. By understanding the underlying chemical causality, you can transition from trial-and-error to predictable, high-recovery purifications.

Diagnostic Workflow for Amine Purification

Before selecting a solvent system, you must analyze the physicochemical properties of your target amine. Use the decision tree below to determine the optimal stationary phase.

AminePurification Start Analyze Amine Compound CheckLipophilicity Highly polar or water-soluble? Start->CheckLipophilicity CheckTailing Tails heavily on bare silica TLC? CheckLipophilicity->CheckTailing No ReversedPhase Reversed-Phase (C18) + High pH CheckLipophilicity->ReversedPhase Yes BareSilica Bare Silica + Modifier CheckTailing->BareSilica Mild Tailing AmineSilica Amine-Functionalized Silica CheckTailing->AmineSilica Severe Tailing

Caption: Diagnostic workflow for selecting the optimal flash chromatography strategy for polar amines.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my polar amines streak, tail, or irreversibly bind to standard bare silica? Causality: Bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. When a basic organic amine (especially those with a pKa > 8) is introduced, an ionic bond forms between the acidic silanol and the basic amine[2]. This strong acid-base attraction causes the compound to adsorb tightly to the stationary phase. Consequently, the compound elutes slowly, leading to peak tailing, overlapping fractions, or irreversible binding[3].

Q2: How do I choose between mobile phase modifiers (TEA, DEA, NH₄OH) and when should I avoid them? Causality: Mobile phase modifiers like triethylamine (TEA) or ammonium hydroxide (NH₄OH) act as competing bases. By incorporating 0.1% to 1% of these volatile bases into the elution solvent, the acidic silica silanols are "neutralized," allowing the target amine to elute with sharper peaks[3]. When to Avoid: You should avoid modifiers when post-purification removal is a bottleneck. TEA and NH₄OH often remain after the evaporation of volatile solvents, requiring additional high-vacuum drying or extraction steps[3]. Furthermore, strong displacement effects from added bases can cause compounds to elute too quickly with little to no separation[1].

Q3: When is it necessary to switch to an amine-functionalized stationary phase? Causality: If adding a modifier fails to resolve tailing, or if you want to avoid the tedious post-run removal of TEA, you should switch to an amine-functionalized silica (e.g., Amino Flash or RediSep Amine). In these columns, the silica surface is chemically bonded with an amino-propyl silane, permanently modifying the surface to be "basic" and entirely eliminating ionic interactions with your basic solutes[2]. This allows you to use "softer and safer" normal-phase solvents like Hexane/Ethyl Acetate without any added base[1].

Section 2: Quantitative Data & Column Selection

To streamline your method development, the following table summarizes the performance metrics and optimal conditions for various stationary phases when purifying amines.

Stationary PhaseSurface ChemistryOptimal Target pKaTypical SolventsModifier Required?Average Recovery YieldPost-Run Workup Complexity
Bare Silica Acidic (Silanols)< 6.0DCM / MeOHYes (0.1-1% TEA/NH₄OH)40% - 70%High (Modifier removal)
Basic Alumina Basic (Al₂O₃)6.0 - 9.0Hexane / EtOAcNo60% - 80%Low
Amine-Functionalized Silica Basic (Propylamine)> 8.0Hexane / EtOAcNo85% - 98%Low
Reversed-Phase (C18) HydrophobicAny (pH dependent)Water / MeCNYes (High pH Buffer)> 90%Medium (Lyophilization)

Section 3: Step-by-Step Experimental Protocols

Protocol A: Method Development & Translation using Amine-Functionalized Silica

This workflow is designed to prevent the common error of translating bare silica TLC data to an amine-functionalized column.

  • Stationary Phase Matching (Self-Validating Step): Never develop a method on bare silica TLC if you intend to run an amine-functionalized flash column. The retention factor ( Rf​ ) will not correlate[4]. Spot your crude mixture onto an amine-functionalized TLC plate.

  • Solvent Selection: Develop the plate using a non-polar, modifier-free solvent system, such as a Hexane/Ethyl Acetate gradient. Avoid highly polar solvents like DCM/MeOH, as they can cause the compounds to elute in the void volume[1].

  • Rf​ Optimization: Adjust the solvent ratio until the target amine reaches an Rf​ of 0.1 to 0.3. This specific retention window guarantees optimal separation from impurities during the flash run.

  • Column Equilibration: Equilibrate the amine-functionalized flash column with 3 to 5 column volumes (CV) of the starting solvent mixture.

  • Sample Loading: Dissolve the sample in a minimum volume of the starting solvent. If solubility is poor, perform dry loading by adsorbing the sample onto amine-functionalized silica (do not use bare silica for dry loading basic amines).

  • Elution: Execute the gradient method. The basic surface chemistry entirely eliminates ionic interactions, allowing the amines to elute as sharp, symmetrical peaks without added base[2].

Protocol B: Reversed-Phase Flash Chromatography for Highly Basic Amines

For highly polar or water-soluble amines, reversed-phase (C18) chromatography is superior, provided the pH is strictly controlled.

RPWorkflow Step1 Buffer Prep Add 0.1% TEA Step2 Step2 Step1->Step2 Step3 Equilibration 5 CV of 5% Org Step2->Step3 Step4 Elution Gradient Run Step3->Step4 Step5 Recovery Lyophilization Step4->Step5

Caption: Reversed-phase purification workflow for basic amines using high pH mobile phases.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • pH Validation (Self-Validating Step): Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to both solvents. Measure the pH to ensure it is at least 2 units above the pKa of your target amine. This forces the amine into its neutral, lipophilic free-base form, which is critical for retention on a C18 column[1].

  • Column Equilibration: Flush the C18 column with 5 CV of 5% B to passivate the system and establish the alkaline environment.

  • Gradient Execution: Run a gradient from 5% to 60% B. Because the high pH improves compound hydrophobicity, you can utilize a higher percentage of organic solvent, which significantly accelerates post-purification evaporation[1].

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • When should I use an amine-bonded silica for flash chromatography?
  • Amino Flash | Sorbent Technologies, Inc.
  • Source: teledyneisco.

Sources

Optimization

Technical Support Center: Troubleshooting Grignard-Based Synthesis of Citalopram Analogs

Welcome to the Technical Support Center for the synthesis of citalopram and its enantiopure analog, escitalopram. The modern industrial synthesis of citalopram relies heavily on a tandem Grignard addition to 5-cyanophtha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of citalopram and its enantiopure analog, escitalopram. The modern industrial synthesis of citalopram relies heavily on a tandem Grignard addition to 5-cyanophthalide. While this route elegantly avoids hazardous late-stage cyanation, the high reactivity of Grignard reagents introduces significant risks of chemoselectivity failures, homocoupling, and elimination reactions.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure high-fidelity synthesis for researchers and drug development professionals.

Part 1: Mechanistic Workflow & Causality

The synthesis proceeds via two sequential Grignard additions. The first addition of 4-fluorophenylmagnesium bromide opens the lactone ring of 5-cyanophthalide to form a benzophenone-like magnesium salt intermediate. The second addition of 3-(dimethylamino)propylmagnesium chloride yields a racemic diol, which is subsequently cyclized. Understanding the exact points where side reactions branch off is critical for process optimization.

CitalopramSynthesis A 5-Cyanophthalide B 1st Grignard Addition 4-F-PhMgBr (-4 to 0°C) A->B C Magnesium Salt Intermediate (Benzophenone Equilibrium) B->C Side1 Side Reaction: Wurtz Homocoupling (>50°C) B->Side1 Excess Heat Side2 Side Reaction: Nitrile Attack (Imine) (>0°C) B->Side2 Poor Temp Control D 2nd Grignard Addition DMAP-MgCl (THF/Toluene) C->D E Racemic Diol Intermediate D->E F Cyclization (MsCl / Et3N, -5°C) E->F G Citalopram Base F->G Side3 Side Reaction: E1 Dehydration (Alkene) (Strong Acid) F->Side3 Harsh Acidic Workup

Figure 1: Tandem Grignard synthesis workflow of citalopram highlighting critical side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing Wurtz-type homocoupling during the preparation of 4-fluorophenylmagnesium bromide, and how do I minimize it? A: Wurtz homocoupling (yielding 4,4'-difluorobiphenyl) is a radical-mediated side reaction that outcompetes Grignard formation at elevated temperatures. During the oxidative insertion of magnesium into 4-bromofluorobenzene, localized overheating at the metal surface promotes single-electron transfer (SET) side reactions. Causality & Mitigation: Industrial process optimization studies reveal that maintaining the reaction temperature strictly between 40–50 °C minimizes dimeric impurities, whereas temperatures exceeding 50 °C result in a progressive increase of homocoupled products[1]. Utilizing toluene as a co-solvent with a catalytic amount of THF moderates reactivity and improves heat dissipation.

Q2: My tandem Grignard addition yields significant amounts of ketone/imine byproducts. What is the mechanistic cause? A: 5-cyanophthalide contains two electrophilic centers: the lactone carbonyl and the nitrile group. The desired pathway is nucleophilic attack on the lactone. However, if the temperature is not rigorously controlled, the Grignard reagent will attack the cyano group, forming an imine magnesium salt that hydrolyzes to a ketone during workup. Causality & Mitigation: The activation energy for nitrile attack is higher than that for lactone ring-opening. By maintaining the reaction temperature between -4 °C and 0 °C during the addition of 4-fluorophenylmagnesium bromide, kinetic control ensures exclusive attack on the lactone.

Q3: I am detecting diamine and alkene impurities in my final citalopram isolate. Where do these originate? A: These are classic over-reaction and elimination byproducts:

  • Diamine Impurities: Specifically, 4-dimethylamino-1-[1-(3-dimethylamino-propyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-yl]-butan-1-one. This occurs when the intermediate benzophenone undergoes over-alkylation or when the cyano group is inadvertently attacked by the second Grignard reagent[2].

  • Alkene Impurities: Specifically, (Z)-1-{4-cyano-2-[({1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-2-benzofuran-5-yl}carbonyloxy)methyl]phenyl}-4-(dimethylamino)-1-(4-fluorophenyl)-but-1-en-2-yl[2]. This is the result of E1 dehydration of the tertiary alcohol (diol intermediate) during harsh acidic workup or cyclization. Causality & Mitigation: To prevent dehydration, avoid strong mineral acids (like 70% H2SO4) for cyclization[3]. Instead, use a milder leaving-group activation strategy, such as mesylation (MsCl/Et3N) at -5 °C, which promotes an intramolecular S_N2-like etherification without forming the carbocation intermediate that leads to elimination[3]. Furthermore, desmethylcitalopram impurities often stem from secondary amine impurities in the N,N-dimethylaminopropyl chloride starting material[4].

Part 3: Quantitative Data on Side Reactions

To aid in process control, the following table summarizes the causality and mitigation strategies for primary impurities encountered during the synthesis.

Reaction ParameterTarget IntermediatePrimary Impurity / Side ReactionCausalityMitigation Strategy
Mg Insertion Temp (>50 °C) 4-Fluorophenylmagnesium bromide4,4'-Difluorobiphenyl (Dimer)Radical-mediated SET homocouplingMaintain 40–50 °C; control halide addition rate.
1st Grignard Temp (>0 °C) Benzophenone Mg-SaltKetone/Imine derivativesNucleophilic attack on electrophilic -CNStrict cooling (-4 to 0 °C) during addition.
2nd Grignard Stoichiometry Racemic DiolDiamine ImpuritiesOver-alkylation of benzophenonePrecise equimolar addition; HPLC monitoring.
Cyclization Reagent (H2SO4) Citalopram BaseAlkene (Dehydration product)E1 elimination via tertiary carbocationUse MsCl/Et3N at -5 °C for S_N2 ring closure.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning each critical step contains an observable physical change that confirms the mechanistic success of the operation before proceeding to the next step.

Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide
  • Equipment Preparation: Purge a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel with Argon for 15 minutes.

  • Magnesium Activation: Add 25.3 g (1.05 mol) of magnesium turnings and a single crystal of iodine (0.05 g) to 50 mL of anhydrous THF.

    • Self-Validation Checkpoint: Stir at room temperature until the brown iodine color completely dissipates. This color change confirms the successful removal of the MgO passivation layer, validating that the magnesium surface is active.

  • Initiation: Add 5% of the total 4-bromofluorobenzene (total: 153.3 g, 0.876 mol) dissolved in 50 mL THF.

    • Self-Validation Checkpoint: Observe a spontaneous exotherm and localized bubbling at the magnesium surface. Do not proceed until this initiation is visually confirmed.

  • Controlled Addition: Dilute the remaining 4-bromofluorobenzene in 200 mL of THF (or toluene for industrial scaling). Add dropwise over 2 hours, strictly maintaining the internal temperature between 40 °C and 50 °C using a water bath.

Protocol 2: Tandem Grignard Addition & Mild Cyclization
  • First Addition: Suspend 100 g (0.628 mol) of 5-cyanophthalide in 900 mL of dry toluene. Cool the suspension to -4 °C. Add the 4-fluorophenylmagnesium bromide solution (from Protocol 1) dropwise over 90 minutes, ensuring the temperature never exceeds 0 °C.

    • Self-Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange suspension. This confirms the successful formation of the benzophenone magnesium salt intermediate without nitrile degradation.

  • Second Addition: Stir for 1 hour at 0 °C. Slowly add 1.05 equivalents of 3-(dimethylamino)propylmagnesium chloride (1.0 M in THF). Allow the mixture to warm to 15 °C over 2 hours.

  • Quench: Quench the reaction by slowly pouring it into 20% aqueous ammonium chloride (pH ~7).

    • Self-Validation Checkpoint: The phase separation must yield a clear organic layer. A cloudy aqueous layer indicates unquenched magnesium salts. Isolate the organic layer and concentrate to yield the racemic diol.

  • Cyclization (Elimination-Free): Dissolve the diol in dichloromethane and cool to -10 °C. Add 2.5 equivalents of Triethylamine. Slowly add 1.2 equivalents of Methanesulfonyl chloride (MsCl) maintaining the temperature below -5 °C.

    • Self-Validation Checkpoint: The formation of a white precipitate (triethylamine hydrochloride) validates that the mesylation and subsequent etherification (cyclization) are occurring successfully without the need for harsh, dehydrating mineral acids.

References

  • Title: Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation Source: ACS Publications URL: [Link]

  • Title: PROCESS FOR THE PURIFICATION OF PHARMACEUTICALLY ACCEPTABLE SALTS OF ESCITALOPRAM (EP 2595979 B1)
  • Title: Process for the manufacture of citalopram hydrobromide Source: Justia Patents URL: [Link]

  • Title: An Improved Process For The Preparation Of Escitalopram Source: Quick Company URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Amine Coupling Reactions

Welcome to the Technical Support Center for amine coupling and reductive amination workflows. This guide is engineered for researchers, scientists, and drug development professionals facing the persistent challenge of di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine coupling and reductive amination workflows. This guide is engineered for researchers, scientists, and drug development professionals facing the persistent challenge of dimer and oligomer formation (overalkylation) when working with primary amines.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative optimization tables, and self-validating protocols designed to maximize chemoselectivity and yield.

Diagnostic Workflow for Dimerization Issues

When LC-MS or NMR indicates significant secondary or tertiary amine byproducts, use the following decision tree to isolate the root cause and apply the correct chemical intervention.

Diagnostic Start LC-MS Detects >5% Dimer ([2M-NH2+H]+ or Overalkylated) CheckEq Is Primary Amine in >3x Excess? Start->CheckEq FixEq Increase Amine Stoichiometry or Use Continuous Flow CheckEq->FixEq No CheckConc Is Reaction Concentration > 0.5 M? CheckEq->CheckConc Yes FixConc Dilute to < 0.1 M to Reduce Bimolecular Collisions CheckConc->FixConc Yes CheckRed Using Highly Active Reducing Agent/Catalyst? CheckConc->CheckRed No FixRed Switch to NaBH(OAc)3 or Sterically Hindered Ir/Ru CheckRed->FixRed Yes

Diagnostic decision tree for troubleshooting amine dimerization.

The Mechanistic "Why": Frequently Asked Questions (FAQs)

Q1: Why do primary amines so readily form dimers (secondary or tertiary amines) during coupling and reductive amination? A: The root cause is the inductive effect of alkyl groups. When a primary amine successfully reacts with an electrophile (like an aldehyde or an alkyl halide), the newly attached alkyl group donates electron density to the nitrogen atom. This makes the resulting secondary amine more nucleophilic than the starting primary amine[1]. Consequently, the secondary amine aggressively competes with the remaining primary amine for the unreacted electrophile, leading to overalkylation and dimer formation[2].

Mechanism R_NH2 Primary Amine (Moderate Nucleophile) Imine1 Primary Imine Intermediate R_NH2->Imine1 + Carbonyl SecAmine Secondary Amine (Strong Nucleophile) Imine1->SecAmine Reduction Imine2 Secondary Iminium (Over-reaction) SecAmine->Imine2 + Carbonyl TertAmine Tertiary Amine (Dimer Byproduct) Imine2->TertAmine Reduction

Competing kinetic pathways leading to overalkylation and dimer formation.

Q2: Does reaction temperature significantly impact the dimerization ratio? A: Yes. Dimerization is typically a higher-activation-energy pathway compared to the initial primary amine coupling. Lowering the reaction temperature (e.g., from reflux to 0°C or ambient temperature) reduces the kinetic energy of the system, which disproportionately suppresses the overalkylation step while still allowing the primary coupling to proceed[3].

Q3: How does the choice of reducing agent or catalyst prevent overalkylation? A: Highly reactive hydrides (like NaBH4​ ) reduce carbonyls and imines indiscriminately, trapping any transient secondary iminium ions into stable tertiary amines. By switching to mild, pH-dependent reducing agents like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), the reduction is restricted to the protonated iminium ion. Alternatively, utilizing sterically hindered transition metal catalysts (such as specific Iridium or Ruthenium complexes) physically blocks the bulky secondary amine from coordinating with the active metal center, effectively halting the reaction at the mono-alkylated stage,[4].

Q4: Can I use protecting groups to prevent this? A: Yes, but traditional protecting groups add synthetic steps. Modern approaches utilize "self-immolative" agents (e.g., 4-(1-aminoethyl)phenol) that condense with carbonyls and undergo 1,6-elimination upon reduction, acting as a transient shield against overalkylation without requiring a separate deprotection step.

Quantitative Parameter Optimization

To transition from theoretical troubleshooting to practical application, adjust your reaction parameters according to the established kinetic rules summarized below.

ParameterHigh Dimer Risk (Avoid)Low Dimer Risk (Optimal)Mechanistic Rationale
Stoichiometry 1:1 (Amine:Electrophile)>3:1 (Amine:Electrophile)Statistically favors the primary amine reacting over the newly formed secondary amine[2].
Concentration Neat or >1.0 M<0.1 MDimerization is a bimolecular process; dilution exponentially decreases the collision frequency of the secondary amine[3].
Addition Rate Bolus (All at once)Syringe Pump (1-2 mL/hr)Keeps the steady-state concentration of the electrophile near zero, starving the secondary amine of reaction partners[5].
Temperature >60°C (Reflux)0°C to 25°CLower kinetic energy suppresses the higher-activation-energy overalkylation step[3].
Reducing Agent NaBH4​ NaBH(OAc)3​ or Ir/Ru CatalystsMild hydrides selectively reduce the protonated iminium ion without reducing the carbonyl.

Validated Troubleshooting Protocols

The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Chemoselective Reductive Amination using Mild Hydrides

Objective: Synthesize a secondary amine from a primary amine and an aldehyde while suppressing tertiary amine (dimer) formation.

Materials:

  • Primary Amine (1.0 eq)

  • Aldehyde (0.9 eq - limiting reagent to prevent over-reaction)

  • NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (Catalytic, to pH 5-6)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve the primary amine and aldehyde in anhydrous DCE to achieve a concentration of 0.1 M.

  • pH Adjustment: Add glacial acetic acid dropwise until the apparent pH of the solution is between 5 and 6. Causality: This protonates the carbonyl oxygen, accelerating primary imine formation, while keeping the reducing agent stable.

  • Self-Validation Checkpoint 1 (TLC): Stir for 1-2 hours at room temperature. Spot the reaction mixture on a TLC plate (visualize with ninhydrin). The primary amine spot must disappear, replaced by a new, UV-active imine spot. Do not add the reducing agent if the primary amine heavily persists.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3​ portion-wise over 15 minutes.

  • Self-Validation Checkpoint 2 (LC-MS): After 2 hours, sample the reaction for LC-MS. You should observe the [M+H]+ of the desired secondary amine. If a [M+Alkyl+H]+ peak (tertiary amine dimer) appears at >5% relative abundance, quench the reaction immediately with saturated aqueous NaHCO3​ to prevent further overalkylation.

  • Workup: Dilute with ethyl acetate, wash with 1N NaOH to free-base the product, dry over Na2​SO4​ , and concentrate.

Protocol B: Syringe-Pump Controlled N-Alkylation

Objective: Prevent di-alkylation when reacting a primary amine with an alkyl halide or acyl chloride.

Materials:

  • Primary Amine (3.0 to 5.0 eq - large excess)

  • Alkylating Agent / Electrophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Nucleophile Preparation: Dissolve the primary amine and DIPEA in a large volume of anhydrous DMF (aim for <0.05 M concentration of the final product). Cool to 0°C.

  • Electrophile Dilution: Dissolve the alkylating agent in a separate volume of DMF (e.g., 10 mL).

  • Controlled Addition: Load the electrophile solution into a syringe pump. Add it dropwise to the primary amine solution at a rate of 1-2 mL/hour. Causality: This ensures the highly reactive electrophile is instantly consumed by the massive excess of primary amine, giving the secondary amine byproduct no statistical chance to react[5].

  • Self-Validation Checkpoint (Real-time Monitoring): Monitor the reaction via LC-MS every 60 minutes. Calculate the ratio of the desired mono-alkylated mass [M+H]+ to the dimer mass [2M−NH2​+H]+ . If the dimer peak exceeds 5%, pause the syringe pump immediately and dilute the reaction mixture with an additional 5 volumes of DMF before resuming.

  • Workup: Once addition is complete, stir for 1 hour. Quench with water, extract with ethyl acetate, and wash heavily with brine (5x) to remove the DMF and excess primary amine.

References

  • Reductive Amination of Carbonyl Compounds. Thieme E-Books. Available at:[Link]

  • One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC - National Institutes of Health. Available at:[Link]

  • Process for the reductive amination of halogen-containing substrates (US10544087B2).Google Patents.
  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling Reaction. e-Publications@Marquette. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Novel SERT Inhibitors Against Fluoxetine: A Comprehensive Guide to Functional Assays

The serotonin transporter (SERT) plays a pivotal role in regulating serotonergic neurotransmission by clearing serotonin (5-HT) from the synaptic cleft[1]. Since the introduction of fluoxetine in 1988—the first major sel...

Author: BenchChem Technical Support Team. Date: March 2026

The serotonin transporter (SERT) plays a pivotal role in regulating serotonergic neurotransmission by clearing serotonin (5-HT) from the synaptic cleft[1]. Since the introduction of fluoxetine in 1988—the first major selective serotonin reuptake inhibitor (SSRI)—SERT inhibition has remained a central therapeutic strategy for major depressive disorder (MDD) and anxiety disorders[1].

For drug development professionals evaluating novel SERT inhibitors, benchmarking against fluoxetine using robust, functional in vitro assays is a critical milestone. This guide provides an objective, data-driven framework for comparing new compounds against fluoxetine, detailing the mechanistic rationale, optimal assay selection, and self-validating experimental protocols.

Mechanistic Rationale: Why Fluoxetine is the Benchmark

Fluoxetine binds with high affinity to the central substrate site of human SERT, stabilizing the transporter in an outward-open conformation[2]. Unlike some other inhibitors, fluoxetine's binding affinity is highly dependent on the presence of chloride (Cl⁻) ions. Studies have shown that mutating the Cl⁻ binding site on SERT eliminates the affinity increase observed for fluoxetine and imipramine, whereas cocaine and paroxetine binding remain unaffected[3].

When benchmarking new compounds, understanding this ionic dependency is crucial. If a novel inhibitor shares fluoxetine's Cl⁻-dependent binding mechanism, assay buffers must be meticulously formulated to maintain physiological Na⁺ and Cl⁻ gradients to avoid artificially deflating the compound's apparent potency[3].

G Compound Novel SERT Inhibitor vs. Fluoxetine SERT Serotonin Transporter (SERT) (Outward-Open Conformation) Compound->SERT Competitively Inhibits Uptake Intracellular Accumulation (Functional Readout) Compound->Uptake Blocks Accumulation SERT->Uptake Active Transport Ions Na+ / Cl- Gradients (KRH Buffer) Ions->SERT Stabilizes Conformational State Substrate Substrate ([³H]5-HT or Fluorescent Dye) Substrate->SERT Transported by Data IC50 / Ki Determination Uptake->Data Quantification

Mechanism of SERT functional uptake assays for benchmarking novel inhibitors against fluoxetine.

Functional Assay Selection

While radioligand binding assays (e.g., using [³H]citalopram) can confirm target affinity, they do not confirm whether a compound is a reuptake inhibitor or a substrate-type releaser[4][5]. Functional uptake assays are required to measure the actual inhibition of substrate transport.

A. Radiometric [³H]5-HT Uptake Assay (The Gold Standard)

This assay measures the accumulation of tritiated serotonin inside cells expressing SERT. It is highly sensitive and allows for precise Michaelis-Menten kinetic analysis. Stably transfected HEK293-hSERT cells or human placental choriocarcinoma JAR cells are commonly used as they provide a robust human genetic background devoid of vesicular release pathways[6][7].

B. Homogeneous Fluorescence-Based Uptake Assay (High-Throughput)

For high-throughput screening (HTS), fluorescence-based assays (e.g., Molecular Devices' Neurotransmitter Transporter Uptake Assay) utilize a fluorescent substrate mimetic paired with an extracellular masking dye. The masking dye quenches fluorescence outside the cell, meaning only the substrate actively transported into the cell by SERT emits a signal[8]. This eliminates the need for wash steps and allows for real-time kinetic readings[8].

Benchmarking Data: Fluoxetine vs. Reference Inhibitors

To contextualize the potency of a novel SERT inhibitor, it must be compared against established clinical benchmarks. The table below summarizes the inhibitory profiles of fluoxetine and other reference compounds across validated functional and binding assays.

CompoundTransporter TargetAssay TypeCell Line / Tissue ModelReported IC₅₀ / Kᵢ
Fluoxetine SERT[³H]5-HT UptakehSERT-HEK293 cellsIC₅₀ = 7.3 nM[7]
Fluoxetine SERT[³H]5-HT UptakeRat Brain SynaptosomesIC₅₀ = 9.58 nM[7]
Fluoxetine (Racemate) SERTRadioligand BindingHuman SERT ModelsIC₅₀ ≈ 10.0 nM[1]
Citalopram SERT[³H]5-HT UptakehSERT-HEK293 cellsIC₅₀ = 3.5 nM[7]
Paroxetine SERTRadioligand BindingHuman SERT ModelsKᵢ = 0.13 nM[1]
Escitalopram SERTRadioligand BindingHuman SERT ModelsKᵢ = 1.1 nM[1]
Desipramine NET (Off-target SERT)[³H]5-HT UptakehSERT-HEK293 cellsIC₅₀ = 64.0 nM[7]

Interpretation Note: A novel compound with an IC₅₀ in the 1–10 nM range is highly competitive with current clinical SSRIs. However, researchers must also evaluate the compound's selectivity against the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) to ensure a clean pharmacological profile[2][9].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strict controls to define non-specific background noise and utilize specific buffers to maintain the electrochemical gradients required for SERT function.

Protocol 1: [³H]Serotonin Reuptake Inhibition Assay (HEK293-hSERT)

Causality & Rationale: SERT is an ion-coupled symporter. The use of Krebs-Ringer-HEPES (KRH) buffer is non-negotiable, as it provides the extracellular Na⁺ and Cl⁻ required to drive the transport of 5-HT[3][6]. Furthermore, defining Non-Specific Binding (NSB) using a saturating concentration of a highly selective inhibitor (5 µM citalopram) ensures that passive diffusion or non-specific membrane sticking is subtracted from the total signal[7].

  • Cell Preparation: Plate HEK293 cells stably expressing human SERT (hSERT) at 100,000 cells/well on poly-D-lysine-coated 24-well or 96-well plates 48 hours prior to the assay. Poly-D-lysine prevents cell detachment during subsequent wash steps[6].

  • Buffer Exchange: Aspirate the culture medium and wash the cells gently with 2 mL of pre-warmed KRH buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)[6].

  • Compound Pre-Incubation: Prepare serial dilutions of the novel inhibitor and the fluoxetine benchmark (e.g., 0.1 nM to 10 µM) in KRH buffer containing 0.7% DMSO. Add the compounds to the cells and incubate for 15 minutes at 37°C in a 5% CO₂ incubator[7][10].

    • Self-Validation Control: Include wells with vehicle only (Total Binding) and wells with 5 µM citalopram (Non-Specific Binding)[7].

  • Substrate Addition: Initiate the assay by adding [³H]5-HT tracer to a final concentration of 1.0 µM (the approximate Kₘ for SERT)[7]. Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly aspirate the assay buffer and wash the cells twice with ice-cold KRH buffer to immediately halt transporter kinetics[7].

  • Lysis & Readout: Lyse the cells using 1% Triton X-100 in KRH buffer with shaking. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter[7]. Calculate the IC₅₀ using non-linear regression (e.g., four-parameter logistic curve).

Protocol 2: Homogeneous Fluorescence-Based Uptake Assay (HTS Format)

Causality & Rationale: For screening large libraries or conducting rapid benchmarking, wash steps introduce high variability. This protocol uses a proprietary masking dye that extinguishes the fluorescence of the extracellular substrate, linking the fluorescent signal directly to the intracellular accumulation of the dye via SERT[8].

  • Cell Plating: Plate HEK293-hSERT cells overnight at 10,000 cells per well in poly-D-lysine-coated 384-well plates[8].

  • Compound Addition: Remove the medium and add the novel inhibitors or fluoxetine (serial dilutions) diluted in HBSS containing 0.1% BSA. Incubate for 10–15 minutes at 37°C[8][10].

  • Dye Addition: Add the fluorescent substrate and masking dye mixture directly to the wells without removing the compound buffer[8].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation). Read the plate in kinetic bottom-read mode for 30 minutes at 37°C[8][10].

  • Data Analysis: Calculate the area under the curve (AUC) or the fluorescence ratio (F_t / F_0) at 30 minutes to determine the percentage of transporter activity relative to untreated controls[8][10].

Advanced Considerations for Drug Developers

When benchmarking against fluoxetine, developers must account for metabolite activity . Fluoxetine is metabolized in vivo to norfluoxetine, which has a significantly longer half-life (up to 16 days) and can accumulate to become the major antagonist of 5-HT uptake during chronic administration[11][12]. Furthermore, chronic fluoxetine exposure can alter SERT surface expression post-translationally, independent of direct catalytic inhibition[13]. Therefore, while acute in vitro functional assays are excellent for determining initial binding kinetics and IC₅₀, they must eventually be complemented by chronic in vivo or long-term cell culture models to fully benchmark a new drug's therapeutic potential.

References

  • Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC. nih.gov.
  • Uptake and Release of 5-HT: MDMA vs Fluoxetine - Sygnature Discovery.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. nih.gov.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC. nih.gov.
  • Fluoxetine (Prozac)
  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors...
  • Fluoxetine substitution for deprescribing antidepressants: a technical approach. cdnsciencepub.com.
  • QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics - MDPI. mdpi.com.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. moleculardevices.com.
  • Effect of long-term fluoxetine treatment on the human serotonin transporter in Caco-2 cells - ResearchGate.
  • Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Fluoxetine (Prozac) - ResearchGate.
  • Focus on Human Monoamine Transporter Selectivity.

Sources

Comparative

Assessing the Selectivity of Novel Compounds for SERT over NET and DAT: A Comprehensive Methodological Guide

Executive Summary Developing novel psychiatric and neurological therapeutics often requires precise tuning of monoamine transporter (MAT) polypharmacology. While Selective Serotonin Reuptake Inhibitors (SSRIs) demand hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing novel psychiatric and neurological therapeutics often requires precise tuning of monoamine transporter (MAT) polypharmacology. While Selective Serotonin Reuptake Inhibitors (SSRIs) demand high selectivity for the Serotonin Transporter (SERT) to avoid off-target adrenergic or dopaminergic side effects, Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) require a balanced dual-action profile.

This guide provides an authoritative comparison of the in vitro assay modalities used to evaluate a novel compound's selectivity for SERT (SLC6A4) over the Norepinephrine Transporter (NET, SLC6A2) and the Dopamine Transporter (DAT, SLC6A3). By bridging thermodynamic binding affinity ( Ki​ ) with functional transport inhibition ( IC50​ ), researchers can establish a self-validating screening cascade.

Mechanistic Foundations of MAT Selectivity

Monoamine transporters belong to the solute carrier 6 (SLC6) family. They are integral membrane proteins that rely on the extracellular concentration gradients of Na⁺ and Cl⁻ to drive the thermodynamically unfavorable reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron [1].

When assessing novel compounds, it is critical to distinguish between binding affinity (how tightly the drug binds to the orthosteric or allosteric site) and functional inhibition (how effectively the drug prevents the translocation of the endogenous substrate).

MAT_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Substrate Monoamine (5-HT, NE, DA) SERT SERT / NET / DAT (SLC6 Transporters) Substrate->SERT Binds orthosteric site Ions Na+ / Cl- Ions->SERT Drives symport Inhibitor Test Compound (Inhibitor) Inhibitor->SERT Blocks transport IntraSub Accumulated Monoamine / Dye SERT->IntraSub Translocation

Mechanism of Na+/Cl- dependent monoamine transport and competitive inhibition.

Comparative Guide to Assay Modalities

To build a robust selectivity profile, researchers typically employ two orthogonal techniques. Radioligand binding assays provide a direct measurement of thermodynamic binding affinity ( Ki​ ) [2], whereas fluorescent live-cell assays measure the functional blockade of substrate transport [3].

Table 1: Comparison of MAT Selectivity Assays
FeatureRadioligand Competition BindingFluorescent Live-Cell Uptake
Primary Metric Affinity ( Ki​ )Functional Inhibition ( IC50​ )
Throughput Low to Medium (96-well)High (384-well / 1536-well)
Substrate Used [3H] -citalopram, [3H] -nisoxetineASP+ or proprietary fluorescent dyes
Key Advantage True thermodynamic measurement; gold standard for SAR.Homogeneous, wash-free, real-time kinetic readout.
Key Limitation Radioactive waste; cannot distinguish inhibitors from releasers.Susceptible to compound autofluorescence interference.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Every plate must function as a self-validating system containing a "Total Signal" control (vehicle), a "Non-Specific" control (saturating reference inhibitor), and a full dose-response of a known standard to verify the assay's dynamic range.

Protocol A: Homogeneous Fluorescent Uptake Assay (Functional IC50​ )

Causality Check: Why use a homogeneous masking dye? Washing cells to remove extracellular fluorophores can dislodge adherent HEK293 cells and disrupt the equilibrium of low-affinity competitive inhibitors. A masking dye absorbs the emission of the extracellular fluorophore, enabling a wash-free kinetic read [4].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human SERT, NET, or DAT at 15,000 cells/well into a 384-well poly-D-lysine coated black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Aspirate culture media. Add 25 µL of test compounds (serially diluted in HBSS + 20 mM HEPES, pH 7.4). Include reference inhibitors (e.g., Fluoxetine for SERT) to validate the assay window. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 25 µL of the fluorescent substrate mixture (e.g., ASP+ combined with extracellular masking dye) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader (Ex 440 nm / Em 520 nm). Record fluorescence continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( Vmax​ ) of dye uptake. Plot Vmax​ against log[Compound] to derive the IC50​ .

Protocol B: Radioligand Competition Binding Assay (Affinity Ki​ )

Causality Check: Why treat the glass fiber filters with Polyethylenimine (PEI)? Highly lipophilic novel compounds and radioligands tend to bind non-specifically to bare glass fibers. PEI is a cationic polymer that coats the filter, drastically reducing non-specific binding (NSB) and preserving the signal-to-noise ratio [2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest MAT-expressing HEK293 cells. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g to isolate membrane fractions.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (10-point serial dilution).

    • 50 µL of radioligand (e.g., 1 nM [3H] -citalopram for SERT, 1 nM [3H] -nisoxetine for NET).

    • 100 µL of membrane suspension (10-20 µg of protein).

  • Equilibration: Incubate the plate for 60 minutes at 25°C to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked (0.5%) GF/B glass fiber filters. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Define NSB using 10 µM of a saturating reference inhibitor. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert IC50​ to Ki​ .

Workflow cluster_assays Parallel Selectivity Screening Start Synthesize Novel Compound SERT_Assay hSERT Assay (Fluoxetine Control) Start->SERT_Assay NET_Assay hNET Assay (Nisoxetine Control) Start->NET_Assay DAT_Assay hDAT Assay (GBR12909 Control) Start->DAT_Assay Data Calculate IC50 & Ki SERT_Assay->Data NET_Assay->Data DAT_Assay->Data Selectivity Determine Selectivity Ratios (e.g., Ki_NET / Ki_SERT) Data->Selectivity

Parallel screening workflow for determining monoamine transporter selectivity.

Data Interpretation & Reference Benchmarks

To definitively claim SERT selectivity, the calculated Ki​ ratio ( Ki​ NET / Ki​ SERT and Ki​ DAT / Ki​ SERT) must be evaluated. A compound is generally considered highly selective for SERT if the ratio exceeds 100, though highly optimized clinical candidates often exhibit ratios >10,000 [5].

The inclusion of reference compounds is mandatory to prove the assay's sensitivity. If the Ki​ of fluoxetine shifts significantly from the historical 1-5 nM range, it indicates an experimental flaw (e.g., radioligand depletion or excessive membrane protein concentration), rendering the novel compound's data invalid [6].

Table 2: Standard Reference Compounds and Typical MAT Affinities ( Ki​ , nM)
CompoundPrimary TargetSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity Profile
Fluoxetine SERT~1 - 5~500 - 1000>5000SSRI (Highly SERT selective)
Nisoxetine NET>1000~1 - 4>1000NET selective
GBR12909 DAT>1000>1000~1 - 5DAT selective
Cocaine Non-selective~300~150~200Pan-MAT inhibitor

References

  • Sucic, S., & Bönisch, H. "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology, 2016. URL:[Link]

  • Hasenhuetl, P. S., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 2020. URL:[Link]

  • Ni, Y., et al. "Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Transporter Assay Methodologies. "Technologies for transporter drug discovery." Drug Discovery Today, 2008. URL:[Link]

  • Santini, A., et al. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." ACS Chemical Neuroscience, 2020. URL:[Link]

  • Kim, H., et al. "Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters." International Journal of Molecular Sciences, 2023. URL:[Link]

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Validation

A Comparative Guide to the In Vitro Metabolic Stability of Citalopram and Its Derivatives

This guide provides an in-depth comparison of the in vitro metabolic stability of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary derivatives. In the landscape of drug development, a thorough...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the in vitro metabolic stability of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary derivatives. In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount. It dictates critical pharmacokinetic properties such as bioavailability, half-life, and clearance, ultimately influencing both efficacy and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and field-proven insights into the metabolic pathways governing these widely prescribed therapeutic agents.

Introduction: The Critical Role of Metabolic Stability

Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft.[1][2] It is administered as a racemic mixture of two enantiomers, R-citalopram and S-citalopram.[1][3] The therapeutic activity, however, resides almost exclusively in the S-enantiomer, which is also available as a separate drug, escitalopram.[1][3]

The journey of a drug through the body is heavily influenced by its metabolic stability—its susceptibility to biotransformation by enzymes, primarily in the liver.[4][5] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable may accumulate and lead to toxicity.[5] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, allowing for the selection and optimization of drug candidates with favorable pharmacokinetic profiles.[5][6]

This guide will focus on citalopram and its key metabolites:

  • Escitalopram (S-citalopram): The therapeutically active enantiomer.[3]

  • Desmethylcitalopram (DCT): The primary, N-demethylated metabolite.[7][8]

  • Didesmethylcitalopram (DDCT): The secondary, N-demethylated metabolite.[1][9]

We will explore the enzymatic pathways responsible for their transformation and present comparative data from in vitro systems designed to model human liver metabolism.

The Metabolic Landscape of Citalopram

The biotransformation of citalopram is a multi-step process predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[9][10][11] The primary metabolic pathway is sequential N-demethylation.

Step 1: Citalopram to Desmethylcitalopram (DCT) The initial conversion of citalopram to its principal metabolite, desmethylcitalopram, is mediated by three key isoenzymes: CYP2C19 , CYP3A4 , and to a lesser extent, CYP2D6 .[1][3][7][9][12] In vitro studies using human liver microsomes have established that CYP2C19 and CYP3A4 are the major contributors to this reaction.[7][8][13] The involvement of multiple enzymes suggests that the metabolism of citalopram is robust and less likely to be completely halted by the inhibition of a single CYP isoform, a favorable characteristic for a therapeutic agent.[14][15]

Step 2: Desmethylcitalopram (DCT) to Didesmethylcitalopram (DDCT) The subsequent N-demethylation of DCT to DDCT is primarily catalyzed by CYP2D6 .[1][9]

It is important to note that these metabolic processes are stereoselective, with studies in human liver microsomes indicating that CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the active S-enantiomer (escitalopram).[1][9] While the metabolites DCT and DDCT do exhibit some SSRI activity, they are significantly less potent than the parent compound and are not considered to contribute substantially to the overall antidepressant effect of citalopram.[8][16]

G cluster_0 Primary Metabolism (N-Demethylation) cluster_1 Other Pathways Citalopram Citalopram / Escitalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 Propionic_Acid Citalopram Propionic Acid (Inactive Metabolite) Citalopram->Propionic_Acid MAO-A, MAO-B, Aldehyde Oxidase DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6 DCT->Propionic_Acid DDCT->Propionic_Acid

Caption: Metabolic pathways of citalopram and its derivatives.

Comparative In Vitro Metabolic Stability Data

The stability of a compound in an in vitro system like human liver microsomes (HLM) or hepatocytes is typically measured by its half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

While precise, directly comparable t½ and CLint values across different studies can be challenging due to variations in experimental conditions (e.g., protein concentration, substrate concentration), the available literature provides a consistent picture. One study in human hepatocytes found citalopram to be among the most stable compounds tested, with an in vitro half-life exceeding the 5-hour incubation period.[17]

The following table summarizes key kinetic parameters for the enzymes involved in the first N-demethylation step, which is the rate-limiting step in its clearance.

CompoundEnzymeKm (μM)Relative Contribution to ClearanceSource
Escitalopram (S-Citalopram) CYP2C196937%[14][15]
CYP2D62928%[14][15]
CYP3A458835%[14][15]
Citalopram (Racemic) Overall (HLM)174N/A[7][13]

Data Interpretation:

  • Enzyme Affinity (Km): The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km value suggests a higher affinity of the enzyme for the substrate. For escitalopram, CYP2D6 shows the highest affinity (Km = 29 μM), followed by CYP2C19 (Km = 69 μM). CYP3A4 has a significantly lower affinity (Km = 588 μM), indicating it contributes more substantially at higher concentrations of the drug.[14][15]

  • Relative Contribution: Despite having the highest affinity, CYP2D6's contribution to overall clearance is estimated to be the lowest (28%). This is because the net contribution depends not only on affinity but also on the abundance of the enzyme in the liver and its maximum metabolic capacity (Vmax). CYP2C19 and CYP3A4 are estimated to be the major contributors to the net intrinsic clearance of escitalopram.[14][15]

  • Genetic Polymorphisms: The significant role of CYP2C19 and CYP2D6 has important clinical implications. Both enzymes are known to exhibit genetic polymorphisms, which can lead to variations in metabolic activity among individuals.[9][18] "Poor metabolizers" for CYP2C19, for instance, show reduced clearance and higher plasma concentrations of citalopram, potentially increasing the risk of side effects.[9][19] Recent research has functionally characterized numerous CYP2C19 variants, many of which show significantly altered metabolic efficiency toward citalopram.[20][21]

Experimental Protocol: Human Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following is a detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes. This assay primarily assesses Phase I metabolism.[6]

Causality Behind Experimental Choices:

  • Why Microsomes? Liver microsomes are subcellular fractions rich in CYP enzymes, making them a cost-effective and efficient model for screening Phase I metabolic stability.[22]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. An NADPH regenerating system ensures a constant supply of this cofactor throughout the incubation period, allowing the reaction to proceed at a consistent rate.[23]

  • Why Quenching with Acetonitrile? Cold acetonitrile is used to terminate the enzymatic reaction by precipitating the microsomal proteins and denaturing the enzymes.[24]

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate quantification of the parent compound's disappearance over time, even in a complex biological matrix.[24]

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents: - Test Compound (1µM) - HLM (0.5 mg/mL) - NADPH System - Buffer (pH 7.4) B 2. Pre-incubation: Mix HLM, Buffer, and Test Compound. Incubate at 37°C. A->B C 3. Initiate Reaction: Add NADPH System to start metabolism. B->C D 4. Time-Point Sampling: Remove aliquots at 0, 5, 15, 30, 45 min. C->D E 5. Terminate Reaction: Add cold Acetonitrile to each aliquot. D->E F 6. Sample Processing: Centrifuge to pellet precipitated protein. E->F G 7. Analysis: Analyze supernatant by LC-MS/MS. F->G H 8. Data Calculation: - % Remaining vs. Time - t½ (Half-life) - CLint (Intrinsic Clearance) G->H

Caption: Standard workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and adjust the pH to 7.4. This mimics the physiological pH of the liver.[25]
  • Test Compound Stock Solution (e.g., 1 mM): Dissolve the test compound (citalopram, escitalopram, etc.) in a suitable organic solvent like DMSO.
  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from XenoTech) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability.[22]
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH from NADP+.[23]

2. Incubation Procedure:

  • In a 96-well plate or microcentrifuge tubes, add the HLM solution (final concentration 0.5 mg/mL) and phosphate buffer.
  • Add the test compound working solution to achieve a final concentration of 1 µM. This concentration is typically below the Km for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[25]
  • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator. This allows the system to reach thermal equilibrium.[26]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[25]

3. Time-Point Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot from the incubation mixture.
  • Immediately add the aliquot to a separate plate or tubes containing a quenching solution (e.g., 2-3 volumes of cold acetonitrile with an internal standard). The "0-minute" sample is taken immediately after adding the NADPH system and represents 100% of the initial compound concentration.[27]

4. Sample Processing:

  • Once all time points are collected, vortex the quenched samples to ensure complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[23]
  • Carefully transfer the supernatant to a new plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the amount of the parent compound remaining in the supernatant of each sample using a validated LC-MS/MS method. The internal standard helps correct for variations in sample processing and instrument response.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of this line represents the elimination rate constant (k).
  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k .[5]
  • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[5]

Conclusion and Future Directions

The in vitro metabolic data for citalopram and its derivatives reveal a compound with a relatively stable profile, metabolized by several key CYP450 enzymes.[9][17] This multi-enzyme clearance pathway is a desirable trait, as it reduces the risk of significant drug-drug interactions or drastic pharmacokinetic variability due to the polymorphism of a single enzyme.[14]

The primary metabolic route is N-demethylation via CYP2C19, CYP3A4, and CYP2D6, with the subsequent step to didesmethylcitalopram being dependent on CYP2D6.[1][9] The active S-enantiomer, escitalopram, demonstrates very similar metabolic properties to the R-enantiomer.[14][28]

For drug development professionals, these findings underscore several key points:

  • Assay Selection: While microsomal assays are excellent for high-throughput screening of Phase I metabolism, hepatocyte stability assays should be considered for a more comprehensive view. Hepatocytes contain the full complement of Phase I and Phase II enzymes and active transporters, providing a more physiologically relevant model.[4][6][24]

  • Genotyping: The pronounced role of CYP2C19 and CYP2D6 in citalopram metabolism highlights the importance of considering pharmacogenomic testing in clinical settings to personalize dosing and minimize adverse events.[3][20]

  • Lead Optimization: For medicinal chemists designing new analogs, understanding the sites of metabolic liability on the citalopram scaffold can guide structural modifications to enhance stability or alter metabolic pathways.

This guide provides a foundational framework for understanding and evaluating the metabolic stability of citalopram derivatives. By applying these principles and robust experimental protocols, researchers can make more informed decisions in the complex but rewarding process of drug discovery and development.

References

  • PharmGKB summary: citalopram pharmacokinetics pathway. PMC. Available at: [Link]

  • CYP2C19 Variation and Citalopram Response. PMC. Available at: [Link]

  • Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. PubMed. Available at: [Link]

  • In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. PubMed. Available at: [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. PubMed. Available at: [Link]

  • Citalopram. Wikipedia. Available at: [Link]

  • In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. PMC. Available at: [Link]

  • Citalopram and Escitalopram Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. PubMed. Available at: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. PeerJ. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. Available at: [Link]

  • Utility of in vitro clearance in primary hepatocyte model for prediction of in vivo hepatic clearance of psychopharmacons. Katali. Available at: [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. ClinPGx. Available at: [Link]

  • Clinical Pharmacology of SSRI's: What Are the Clinically Relevant Pharmacokinetic Differences Among SSRIs?. Preskorn. Available at: [Link]

  • INFLUENCE OF TOBACCO SMOKE ON THE PHARMACOKINETICS OF CITALOPRAM AND ITS ENANTIOMERS. Journal of Physiology and Pharmacology. Available at: [Link]

  • Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. PubMed. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Pharmacokinetics of citalopram in relation to genetic polymorphism of CYP2C19. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics of Escitalopram Dosage, Metabolism, and Elimination. Request PDF - ResearchGate. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ClinPGx. Available at: [Link]

  • Didesmethylcitalopram. Wikipedia. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Celexa Approval. accessdata.fda.gov. Available at: [Link]

  • N20-822S016 Citalopram ClinPharm BPCA. accessdata.fda.gov. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. PMC. Available at: [Link]

  • Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. ResearchGate. Available at: [Link]

  • Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. ResearchGate. Available at: [Link]

  • Citalopram in vitro metabolism in a beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram?. Veterinární medicína. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (1,3-Dihydroisobenzofuran-5-yl)methanamine

This guide provides a comprehensive comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (1,3-Dihydroisobenzofuran-5-yl)methanamine against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (1,3-Dihydroisobenzofuran-5-yl)methanamine against a conventional, non-stability-indicating method. It is designed for researchers, scientists, and drug development professionals to illustrate the importance of robust, validated analytical methods in ensuring the quality and safety of pharmaceutical compounds. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

(1,3-Dihydroisobenzofuran-5-yl)methanamine is a primary amine derivative of dihydroisobenzofuran, a structural motif present in various biologically active compounds. As with any potential drug candidate, the development of a reliable analytical method for its quantification is paramount for quality control, stability testing, and regulatory submissions. A critical aspect of such a method is its ability to be "stability-indicating," meaning it can accurately measure the analyte of interest in the presence of its degradation products.[4][5][6] This guide will walk through the validation of a new, stability-indicating HPLC method and compare its performance to a more traditional approach.

The Analytical Challenge and Method Development

The primary amine functionality and the aromatic isobenzofuran ring system of the target analyte present specific challenges for chromatographic analysis. Primary amines can exhibit poor peak shape on certain stationary phases due to interactions with residual silanols.[7] Furthermore, the lack of a strong chromophore in some amines can necessitate derivatization to enhance UV detection.[8][9]

For the purpose of this guide, we will compare two hypothetical HPLC methods:

  • Method A (Conventional): A basic reversed-phase HPLC method with UV detection. This method was developed for routine quantification but was not subjected to forced degradation studies to prove its specificity.

  • Method B (New, Stability-Indicating): An optimized reversed-phase HPLC method with UV detection, developed and validated in accordance with modern, risk-based approaches as outlined in ICH Q14.[1][3] This method has been rigorously tested for its ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Experimental Design and Protocols

The validation of the new analytical procedure (Method B) was conducted following the ICH Q2(R2) guidelines, which outline the necessary validation characteristics and the data required for regulatory submissions.[2][10][11]

Chromatographic Conditions
ParameterMethod A (Conventional)Method B (New, Stability-Indicating)
Column C18, 4.6 x 250 mm, 5 µmC18 with low silanol activity, 4.6 x 150 mm, 3.5 µm
Mobile Phase 60:40 Methanol:WaterGradient elution with 0.1% Trifluoroacetic acid in Water (A) and 0.1% Trifluoroacetic acid in Acetonitrile (B)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 270 nmUV at 270 nm
Injection Volume 20 µL10 µL
Column Temperature Ambient30 °C
Forced Degradation Study Protocol (for Method B)

To demonstrate the stability-indicating nature of Method B, a forced degradation study was performed as per ICH Q1A(R2) guidelines.[4][5][12] The goal was to achieve 5-20% degradation of the (1,3-Dihydroisobenzofuran-5-yl)methanamine.[4]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: 105°C for 72 hours.

  • Photolytic Degradation: Exposed to light at 1.2 million lux hours and 200 W h/m².

Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation parameters and present a comparative summary of the performance of Method A and Method B.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities and degradants.[1][3]

  • Method A: The peak for (1,3-Dihydroisobenzofuran-5-yl)methanamine was shown to be free from interference from the placebo. However, without a forced degradation study, its ability to separate unknown degradants is not confirmed.

  • Method B: The chromatograms from the forced degradation study showed that all degradation products were well-resolved from the parent peak, with a peak purity index greater than 0.999 for the analyte peak in all stressed samples.

Diagram: Forced Degradation and Specificity Assessment Workflow

G cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Specificity Assessment API API Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Stressed_Samples Stressed Samples Stress->Stressed_Samples Inject Inject onto HPLC System Stressed_Samples->Inject Chromatogram Generate Chromatograms Inject->Chromatogram Resolution Calculate Resolution between API and Degradant Peaks Chromatogram->Resolution Purity Assess Peak Purity of API Chromatogram->Purity Specificity_Confirmed Method is Specific and Stability-Indicating Resolution->Specificity_Confirmed Resolution > 2.0 Purity->Specificity_Confirmed Purity Index > 0.999

Caption: Workflow for demonstrating the specificity of a stability-indicating method.

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[1][3]

ParameterMethod A (Conventional)Method B (New, Stability-Indicating)
Range 50-150 µg/mL10-200 µg/mL
Correlation Coefficient (r²) 0.9950.9998
Y-intercept Significant bias observedClose to zero
Accuracy

Accuracy is the closeness of the test results to the true value.[1][3] It is often expressed as percent recovery.

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80% 95.2%99.5%
100% 96.5%100.2%
120% 94.8%99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][3] This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst).

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability < 2.5%< 1.0%
Intermediate Precision < 3.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13]

ParameterMethod AMethod B
LOD 5 µg/mL0.5 µg/mL
LOQ 15 µg/mL1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Varied ParameterMethod A (Effect on Results)Method B (Effect on Results)
Flow Rate (±10%) Significant peak shiftingNegligible impact on resolution and quantification
Column Temperature (±5°C) Noticeable retention time changesMinimal effect on retention time and peak shape
Mobile Phase Composition (±2%) Significant changes in retention time and peak shapeRobust performance with consistent results

Discussion and Conclusion

The validation data clearly demonstrates the superiority of the new, stability-indicating HPLC method (Method B) over the conventional method (Method A). While Method A may be suitable for the quantification of pure (1,3-Dihydroisobenzofuran-5-yl)methanamine, its lack of a forced degradation study means there is no evidence that it can distinguish the analyte from its degradation products. This is a significant risk in a drug development setting, as the presence of impurities or degradants can have a direct impact on the safety and efficacy of the final product.

Method B, with its comprehensive validation according to ICH guidelines, provides a high degree of confidence in the analytical results. Its proven specificity ensures that only the active ingredient is being quantified, even in samples that have been subjected to stress conditions. The superior linearity, accuracy, precision, and robustness of Method B make it a reliable tool for quality control, stability studies, and regulatory submissions.

Diagram: Analytical Method Validation Workflow

G Start Method Development Validation_Protocol Define Validation Protocol (ICH Q2) Start->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: A typical workflow for the validation of an analytical method as per ICH guidelines.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. National Center for Biotechnology Information. Available from: [Link]

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Comparative

The Nuances of Potency: A Guide to Correlating Binding Affinity with Functional Activity for SERT Ligands

For Researchers, Scientists, and Drug Development Professionals In the intricate world of neuropharmacology, the serotonin transporter (SERT) stands as a pivotal target for therapeutic intervention in a spectrum of psych...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the serotonin transporter (SERT) stands as a pivotal target for therapeutic intervention in a spectrum of psychiatric disorders, most notably depression and anxiety. The development of effective SERT-targeting ligands hinges on a comprehensive understanding of their pharmacological profile. Two key parameters, binding affinity (Kᵢ) and functional potency (IC₅₀), are cornerstones of this characterization. While often used interchangeably, they represent distinct aspects of a ligand's interaction with SERT. This guide provides an in-depth comparison of these metrics, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the drug discovery and development process.

Understanding the Fundamentals: Binding Affinity vs. Functional Potency

A ligand's journey to modulating SERT activity begins with its physical interaction with the transporter protein. This initial step is quantified by binding affinity , a measure of the strength of the interaction between the ligand and SERT. It is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

However, binding alone does not guarantee a biological effect. Functional potency , on the other hand, quantifies the concentration of a ligand required to elicit a specific biological response. For SERT inhibitors, this is commonly the inhibition of serotonin reuptake. The half-maximal inhibitory concentration (IC₅₀) is the most frequently used measure of functional potency, representing the concentration of an inhibitor that reduces the rate of serotonin uptake by 50%.

The distinction between Kᵢ and IC₅₀ is crucial. While a high binding affinity is often a prerequisite for potent functional activity, the correlation is not always linear.[1] Discrepancies can arise from various factors, including the presence of allosteric binding sites on the transporter, the specific experimental conditions of the assays, and the downstream signaling events that contribute to the overall functional outcome.[2]

The relationship between these two parameters is mathematically described by the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + ([S]/Kₘ))

Where:

  • Kᵢ is the inhibition constant.

  • IC₅₀ is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate (e.g., radiolabeled serotonin).

  • Kₘ is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum.[3][4]

This equation underscores that the IC₅₀ value is dependent on the substrate concentration used in the functional assay, whereas Kᵢ is an intrinsic property of the ligand-receptor interaction.[3]

Visualizing the Concepts

concepts cluster_binding Binding Affinity cluster_function Functional Potency Ki Kᵢ (Inhibition Constant) IC50 IC₅₀ (Half-maximal Inhibitory Concentration) Ki->IC50 correlates with (Cheng-Prusoff Equation) Binding Ligand physically binds to SERT Function Inhibition of Serotonin Uptake Binding->Function leads to

Caption: Relationship between Binding Affinity and Functional Potency.

Comparative Analysis of Common SERT Ligands

The following table provides a comparative overview of the binding affinities (Kᵢ) and functional potencies (IC₅₀) for several widely studied selective serotonin reuptake inhibitors (SSRIs). It is important to note that absolute values can vary between studies due to different experimental conditions. The data presented here is collated from various in vitro studies to highlight the general trends.[5]

CompoundSERT Binding Affinity (Kᵢ, nM)Serotonin Reuptake Inhibition (IC₅₀, nM)
Paroxetine0.1 - 1.00.1 - 0.8
Sertraline0.4 - 2.10.5 - 5.0
Fluoxetine1.1 - 6.82.8 - 15.0
Citalopram1.6 - 5.45.0 - 18.0
Fluvoxamine4.0 - 10.07.0 - 25.0

Note: The ranges provided reflect data from multiple in vitro studies. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.[5]

As the data illustrates, there is a general correlation between higher binding affinity (lower Kᵢ) and greater functional potency (lower IC₅₀). For instance, paroxetine consistently demonstrates high affinity and potent inhibition of serotonin reuptake.[5][6] However, the exact ratio of IC₅₀ to Kᵢ can differ between compounds, reflecting the nuances of their interaction with SERT.

Experimental Methodologies: A Step-by-Step Guide

Accurate and reproducible data are paramount in drug discovery. The following sections provide detailed protocols for the two key in vitro assays used to determine the binding affinity and functional potency of SERT ligands.

Radioligand Binding Assay: Measuring Binding Affinity (Kᵢ)

This assay directly measures the affinity of a test compound for SERT by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Experimental Workflow:

binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing SERT) Incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]citalopram) - Varying concentrations of test compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50_Calc 5. Calculate IC₅₀ Counting->IC50_Calc Ki_Calc 6. Calculate Kᵢ (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing human SERT (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) containing protease inhibitors.[7]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed volume of the prepared cell membranes (typically 20-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]citalopram or [³H]paroxetine) at a concentration close to its K₋d value.[8]

      • A range of concentrations of the unlabeled test compound.

      • For determining non-specific binding, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used in place of the test compound.

      • For determining total binding, only the radioligand and membranes are added.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total binding in the absence of the test compound) against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[9][10]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[3][4]

Serotonin Reuptake Inhibition Assay: Measuring Functional Potency (IC₅₀)

This assay measures the ability of a test compound to inhibit the transport of serotonin into cells that endogenously or recombinantly express SERT.

Experimental Workflow:

uptake_assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., JAR cells or SERT-transfected cells) Preincubation 2. Pre-incubation - Cells - Varying concentrations of test compound Cell_Culture->Preincubation Uptake 3. Serotonin Uptake - Add radiolabeled serotonin (e.g., [³H]5-HT) Preincubation->Uptake Termination 4. Terminate Uptake (Rapid washing with ice-cold buffer) Uptake->Termination Lysis_Counting 5. Cell Lysis & Scintillation Counting (Quantify intracellular radioactivity) Termination->Lysis_Counting IC50_Calc 6. Calculate IC₅₀ Lysis_Counting->IC50_Calc

Caption: Workflow for a Serotonin Reuptake Inhibition Assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells that express SERT (e.g., human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT, or transfected HEK293 cells) in a 96-well plate and allow them to adhere overnight.[11]

  • Inhibition and Uptake:

    • On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.[11]

    • Pre-incubate the cells with varying concentrations of the test compound in KRH buffer for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate serotonin uptake by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well. The concentration of [³H]5-HT should ideally be at or below its Kₘ for SERT.[11]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of serotonin uptake.

    • To determine non-specific uptake, a known SERT inhibitor (e.g., 10 µM citalopram) is used in a set of control wells.[11]

  • Termination and Measurement:

    • Terminate the uptake process by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[11]

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake at each test compound concentration by subtracting the non-specific uptake from the total uptake.

    • Express the specific uptake as a percentage of the control (uptake in the absence of the test compound).

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[9][10]

Conclusion: An Integrated Approach for a Comprehensive Understanding

In the pursuit of novel and improved SERT-targeting therapeutics, a clear and nuanced understanding of both binding affinity and functional potency is indispensable. While Kᵢ provides a direct measure of the physical interaction between a ligand and SERT, the IC₅₀ value offers a more physiologically relevant assessment of its inhibitory effect on serotonin transport. The correlation between these two parameters is a critical aspect of lead optimization, and any significant deviations warrant further investigation into the compound's mechanism of action. By employing robust and well-validated experimental protocols, such as those detailed in this guide, researchers can confidently characterize their SERT ligands and make data-driven decisions to advance the most promising candidates toward clinical development.

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